Product packaging for Dioxopromethazine hydrochloride(Cat. No.:CAS No. 15374-15-9)

Dioxopromethazine hydrochloride

Cat. No.: B100273
CAS No.: 15374-15-9
M. Wt: 352.9 g/mol
InChI Key: LPDLZVGJDFEWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dioxopromethazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H21ClN2O2S and its molecular weight is 352.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21ClN2O2S B100273 Dioxopromethazine hydrochloride CAS No. 15374-15-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLZVGJDFEWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929822
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15374-15-9, 13754-57-9
Record name Dioxopromethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15374-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dioxopromethazine Hydrochloride: A Technical Guide to its Function as a Histamine H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative that functions as a histamine H1 receptor antagonist.[1][2] This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Due to the limited availability of public data on this compound's specific binding affinity, data for the structurally related compound promethazine is provided as a reference. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a member of the phenothiazine class of drugs, recognized for its antihistaminic properties.[1] It is clinically used for the management of allergic conditions such as pruritus and urticaria.[2] Like other first-generation antihistamines, it also exhibits sedative, antiemetic, and anticholinergic effects.[1] The core of its therapeutic action lies in its ability to competitively block the histamine H1 receptor, thereby mitigating the effects of histamine in the body.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its effects by acting as an inverse agonist at the histamine H1 receptor. This means that it binds to the receptor and stabilizes it in an inactive conformation, thus preventing its activation by histamine. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade leading to the classic symptoms of an allergic response.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins. The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of the G protein. This initiates a signaling cascade as follows:

  • Gq/11 Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The Gαq-GTP complex activates phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

This compound, by blocking the initial activation of the H1 receptor, effectively inhibits this entire signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Phosphorylates targets ER->Ca Releases Histamine Histamine Histamine->H1R Activates Dioxopromethazine Dioxopromethazine Hydrochloride Dioxopromethazine->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway.

Pharmacological Profile

Binding Affinity
CompoundReceptorBinding Affinity (Ki)Reference
PromethazineHistamine H11.4 nM[3]

Disclaimer: This value is for promethazine and may not be representative of this compound.

Pharmacokinetics

A study investigating the stereoselective pharmacokinetics of dioxopromethazine (DPZ) enantiomers in rats has been conducted. The study utilized a validated enantioselective HPLC-MS/MS method for the quantification of R- and S-DPZ in rat plasma.[2]

ParameterValue
Linearity Range1.00 - 80.00 ng/mL
Lower Limit of Quantitation (LLOQ)1.00 ng/mL
Intra-day Precision (RSD%)< 12.3%
Inter-day Precision (RSD%)< 12.3%
Accuracy (RE%)-10.5% to 6.6%

The study found significant differences in the main pharmacokinetic parameters between the R- and S-enantiomers, indicating stereoselective pharmacokinetics in rats.[2]

Experimental Protocols

The following are representative protocols for the characterization of a histamine H1 receptor antagonist like this compound.

Radioligand Receptor Binding Assay (Representative Protocol)

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Membrane preparation from the above cells.

  • [3H]-mepyramine (radioligand).

  • This compound (test compound).

  • Mepyramine (unlabeled, for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-H1R cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [3H]-mepyramine (e.g., at its Kd concentration).

    • Increasing concentrations of this compound (for competition curve).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled mepyramine.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start prep Prepare Reagents: - H1R Membranes - [3H]-mepyramine - Dioxopromethazine HCl start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation cocktail and count radioactivity wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Receptor Binding Assay.
In Vitro Functional Assay: Calcium Flux (Representative Protocol)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist at the H1 receptor.

Objective: To determine the functional potency (EC50) of this compound in inhibiting histamine-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the human histamine H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine (agonist).

  • This compound (test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the H1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C.

  • Washing: After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add increasing concentrations of this compound to the wells and incubate for a specified period.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of histamine (e.g., its EC80) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Determine the maximum fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the log concentration of this compound.

    • Determine the IC50 value, which in this functional assay represents the EC50 for antagonism.

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in rats after oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of this compound formulated in a suitable vehicle (e.g., water or saline) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters from the plasma concentration-time data.

PK_Study_Workflow start Start acclimatize Acclimatize Rats start->acclimatize dose Administer Oral Dose of Dioxopromethazine HCl acclimatize->dose blood_sampling Collect Blood Samples at Time Points dose->blood_sampling plasma_prep Prepare Plasma by Centrifugation blood_sampling->plasma_prep analysis Analyze Plasma Samples (LC-MS/MS) plasma_prep->analysis pk_analysis Pharmacokinetic Analysis: (Cmax, Tmax, AUC, t½) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

This compound is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade responsible for allergic responses. While specific quantitative data on its binding affinity and functional potency are limited, its mechanism of action is well-understood within the context of H1 receptor antagonists. The experimental protocols provided in this guide offer a framework for the further characterization of this and similar compounds. This technical guide serves as a foundational resource for scientists and researchers in the field of drug development, providing a comprehensive overview of the core pharmacology of this compound.

References

Stereoselective Pharmacokinetics of Dioxopromethazine Hydrochloride Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective pharmacokinetics of Dioxopromethazine hydrochloride enantiomers. Dioxopromethazine (DPZ), a phenothiazine antihistamine, is clinically administered as a racemate. However, emerging research demonstrates significant differences in the pharmacokinetic profiles of its R- and S-enantiomers, a critical consideration for drug development and therapeutic optimization. This document summarizes the key quantitative data, details the experimental methodologies used for their determination, and visualizes the relevant workflows and concepts.

Quantitative Pharmacokinetic Data

A study in rats has revealed statistically significant differences between the pharmacokinetic parameters of R- and S-Dioxopromethazine following intravenous administration of the racemate.[1][2] The S-enantiomer generally exhibits higher exposure and a slower clearance rate compared to the R-enantiomer. The key pharmacokinetic parameters are summarized in the table below.

Pharmacokinetic ParameterR-DioxopromethazineS-Dioxopromethazine
AUC (0-t) (ng·h/mL) 105.6 ± 21.3142.8 ± 30.5
AUC (0-∞) (ng·h/mL) 110.2 ± 22.8151.3 ± 33.7
MRT (0-t) (h) 2.8 ± 0.53.2 ± 0.6
MRT (0-∞) (h) 3.1 ± 0.63.7 ± 0.8
t 1/2 (h) 2.5 ± 0.73.1 ± 0.9
Cmax (ng/mL) 58.4 ± 12.765.1 ± 15.2
CL (L/h/kg) 4.6 ± 0.93.4 ± 0.7
Vz (L/kg) 16.2 ± 3.114.8 ± 2.9
Note: Data are presented as mean ± standard deviation. The asterisk () indicates a statistically significant difference (p < 0.05) between the two enantiomers.[2]

These findings clearly indicate that the pharmacokinetic behavior of Dioxopromethazine enantiomers in rats is stereoselective.[1][2] Notably, no chiral inversion between the enantiomers was observed during the assay.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic study of Dioxopromethazine enantiomers in rats.

Animal Study Protocol
  • Subjects: Male Sprague-Dawley rats.

  • Administration: Intravenous (IV) administration of racemic this compound.

  • Dosing: A single dose was administered.

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.

  • Sample Processing: Plasma was separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Enantioselective HPLC-MS/MS

A reliable, specific, and rapid enantioselective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of R- and S-Dioxopromethazine in rat plasma.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Rat plasma samples were thawed at room temperature.

    • Plasma was alkalized with 1 M sodium carbonate (Na₂CO₃).[1][2]

    • Dioxopromethazine enantiomers and the internal standard (Diphenhydramine) were extracted from the plasma using ethyl acetate.[1][2]

    • The organic layer was separated and evaporated to dryness.

    • The residue was reconstituted in the mobile phase for HPLC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).[1][2]

    • Mobile Phase: A mixture of ammonium acetate (10 mM; pH 4.5) and methanol (90:10, v/v).[1][2]

    • Flow Rate: Isocratic elution was used.

    • Column Temperature: Maintained at a constant temperature.

    • Run Time: Complete separation of R- and S-Dioxopromethazine was achieved within 12 minutes.[1][2]

  • Mass Spectrometric Conditions:

    • Detection: Multiple Reaction Monitoring (MRM) mode was used for the detection of the analytes and the internal standard.[1][2]

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Dioxopromethazine enantiomers: m/z 317.2 → 86.1[1][2]

      • Diphenhydramine (Internal Standard): m/z 256.2 → 167.1[1][2]

  • Method Validation:

    • Linearity: The method demonstrated good linearity for each enantiomer over the concentration range of 1.00 - 80.00 ng/mL, with a correlation coefficient (r²) > 0.995.[1][2]

    • Lower Limit of Quantitation (LLOQ): The LLOQ for each enantiomer was 1.00 ng/mL.[1][2]

    • Precision and Accuracy: Intra-day and inter-day precision (RSDs, %) were below 12.3%, and accuracies (REs, %) were within -10.5% to 6.6%.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the stereoselective pharmacokinetics of Dioxopromethazine enantiomers.

experimental_workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data_analysis Data Analysis dosing IV Administration of Racemic Dioxopromethazine to Rats sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing alkalization Plasma Alkalization (1 M Na2CO3) processing->alkalization extraction Liquid-Liquid Extraction (Ethyl Acetate) alkalization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc Chiral HPLC Separation (Chiralpak AGP column) reconstitution->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Quantification of R- and S-Enantiomers msms->quantification pk_analysis Pharmacokinetic Modeling and Parameter Calculation quantification->pk_analysis

Caption: Experimental workflow for the stereoselective pharmacokinetic study of Dioxopromethazine.

stereoselective_pk_concept cluster_body In Vivo Disposition cluster_outcome Pharmacokinetic Outcome racemate Racemic Dioxopromethazine (R- and S-Enantiomers) r_enantiomer R-Dioxopromethazine racemate->r_enantiomer s_enantiomer S-Dioxopromethazine racemate->s_enantiomer r_pk Faster Clearance Lower AUC r_enantiomer->r_pk Differential Metabolism and/or Distribution s_pk Slower Clearance Higher AUC s_enantiomer->s_pk Differential Metabolism and/or Distribution conclusion Stereoselective Pharmacokinetic Profile r_pk->conclusion s_pk->conclusion

Caption: Conceptual diagram of the stereoselective pharmacokinetics of Dioxopromethazine.

References

Chemical and physical properties of Dioxopromethazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties, analytical methodologies, and mechanisms of action of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key characterization methods are provided, alongside graphical representations of its signaling pathways and analytical workflows.

Chemical and Physical Properties

This compound is a phenothiazine derivative and a metabolite of promethazine.[1][2] It is recognized for its antihistaminic properties and also exhibits strong sedative, antiemetic, and anticholinergic effects.[1][2][3]

Identifiers and Nomenclature
IdentifierValue
IUPAC Name 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[4]
CAS Number 15374-15-9[4][5][6]
Synonyms Promethazine sulfone hydrochloride, Prothanon, 9,9-Dioxopromethazine hydrochloride[1][6][7]
Molecular and Physical Data
PropertyValue
Molecular Formula C₁₇H₂₁ClN₂O₂S[4]
Molecular Weight 352.9 g/mol [4]
Appearance White to off-white powder[1][6]
Melting Point 127-129 °C[1][6]
Boiling Point 478.451 °C at 760 mmHg[1]
Density 1.224 g/cm³[1][6]
pKa (Predicted) 8.88 ± 0.50[1]
Flash Point 243.159 °C[1]
Vapor Pressure 2.57E-09 mmHg at 25°C[1]
Refractive Index 1.605[1]
Solubility

The solubility of this compound has been determined in various solvents. A study measured its solubility between 278 K and 328 K using a laser monitoring observation technique.[8][9][10]

SolventSolubility Profile
Water Soluble; increases with temperature.[8][9]
Methanol Slightly soluble (Heated).[1] Solubility increases with temperature.[8][9]
Ethanol Soluble; increases with temperature.[8][9]
Chloroform Slightly soluble.[1]
Acetic Acid Soluble; increases with temperature.[8][9]
Acetone Lowest solubility among the tested solvents.[8][9]
N,N-dimethylformamide (DMF) Soluble; increases with temperature.[8][9]
N-methyl ketopyrrolidide (NMP) Largest solubility among the tested solvents.[9]

Experimental Protocols

Synthesis Overview: Green Technology Approach

An improved, environmentally friendly synthesis method for this compound has been disclosed. This "green technology" utilizes oxygen as the oxidant and palladium acetate as a catalyst. This process is noted to be a significant improvement over methods using hydrogen peroxide, as it reportedly increases the yield of the intermediate, eliminates the need for sulfuric acid, and simplifies the overall production process. The final product is described as a high-purity, odorless, white to yellowish powder with a bitter taste.

Determination of Solubility via Laser Monitoring

This protocol outlines the synthetic method used to determine the solubility of this compound in various solvents.

Objective: To measure the equilibrium solubility of this compound at different temperatures.

Apparatus:

  • 200 mL jacketed glass vessel

  • Thermostatic water bath with continuous circulation (uncertainty ± 0.05 K)

  • Laser monitoring system

  • Magnetic stirrer

  • Analytical balance (uncertainty ± 0.1 mg)

  • Condenser to prevent solvent evaporation

Procedure:

  • A known mass of the selected solvent is added to the jacketed vessel.

  • The temperature of the vessel is set and maintained by the circulating water from the thermostat.

  • A magnetic stirrer is used to ensure the solution is well-mixed.

  • Small, accurately weighed amounts of this compound are incrementally added to the solvent.

  • After each addition, the system is allowed to reach equilibrium. The dissolution of the solid is monitored by observing the laser beam transmitted through the solution. The point at which the solution becomes saturated (and solid particles persist) is recorded.

  • The total mass of the dissolved solute is used to calculate the mole fraction solubility at that specific temperature.

  • This process is repeated at various temperatures (e.g., in the range of 278 K to 328 K) to generate a solubility curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the determination of this compound in ophthalmic solutions.

Objective: To accurately quantify the concentration of this compound in a liquid formulation.

Chromatographic Conditions:

  • Stationary Phase: Modified C18 column optimized for basic compounds.

  • Mobile Phase: Methanol / 1.5 mM Phosphoric Acid (60/40 v/v), adjusted to pH 3.02.

  • Flow Rate: 2 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dilute the eye drop solution containing this compound with water in a 1:50 ratio.

  • Filter the diluted sample through a suitable syringe filter before injection if necessary.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions of known this compound concentrations to generate a calibration curve.

  • Inject the prepared sample solution into the HPLC system.

  • Record the peak area of the this compound eluting from the column.

  • Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Mechanism of Action and Signaling

This compound exerts its therapeutic effects through the antagonism of multiple receptor systems.[3] Its action as an antihistamine is primarily due to the blockade of histamine H1 receptors.[3] Additionally, its sedative and antiemetic properties are attributed to its ability to block dopamine D2 receptors and muscarinic acetylcholine receptors in the central nervous system.[3] Some research also suggests a potential modulation of serotonin (5-HT2A, 5-HT2C) and glutamate pathways.

Mandatory Visualizations

Mechanism_of_Action Dioxo Dioxopromethazine Hydrochloride H1 Histamine H1 Receptor Dioxo->H1 Antagonizes D2 Dopamine D2 Receptor Dioxo->D2 Antagonizes mAChR Muscarinic Acetylcholine Receptor Dioxo->mAChR Antagonizes Effect1 Antihistaminic Effect (Reduces Allergic Symptoms) H1->Effect1 Effect2 Sedative & Antiemetic Effects D2->Effect2 Effect3 Anticholinergic Effect (e.g., Dry Mouth) mAChR->Effect3

Caption: Primary mechanism of action of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Ophthalmic Solution Sample dilute Dilute 1:50 with Water start->dilute filter Filter Sample (if necessary) dilute->filter inject Inject 20 µL into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 275 nm separate->detect quantify Record Peak Area detect->quantify calculate Calculate Concentration (vs. Calibration Curve) quantify->calculate end Final Result calculate->end Therapeutic_Effects cluster_receptors cluster_effects center Receptor Antagonism H1 H1 Blockade center->H1 D2 D2 Blockade center->D2 mAChR Muscarinic Blockade center->mAChR AntiAllergy Anti-Allergic H1->AntiAllergy Sedation Sedative D2->Sedation Antiemetic Antiemetic D2->Antiemetic mAChR->Antiemetic Anticholinergic Anticholinergic mAChR->Anticholinergic

References

In Vitro Metabolism of Dioxopromethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine derivative and a metabolite of promethazine, is recognized for its antihistaminic, sedative, and antiemetic properties.[1][2] Understanding its metabolic fate is crucial for comprehensive pharmacological and toxicological profiling. This technical guide provides an in-depth overview of the current understanding and proposed methodologies for the in vitro investigation of dioxopromethazine hydrochloride metabolism. While direct and extensive in vitro metabolic studies on dioxopromethazine are not widely published, this document extrapolates from the known metabolic pathways of its parent compound, promethazine, to provide a robust framework for future research. This guide outlines potential metabolic transformations, the enzymatic systems likely involved, and detailed experimental protocols for their investigation.

Introduction

This compound is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride.[2] It is structurally related to promethazine, a first-generation antihistamine, and is identified as its sulfone metabolite.[2][3] The metabolism of xenobiotics is a critical determinant of their therapeutic efficacy and potential for adverse effects. In vitro metabolism studies are indispensable tools in drug development, offering insights into metabolic stability, metabolite identification, and the enzymes responsible for metabolic clearance. This guide will focus on the probable in vitro metabolic pathways of dioxopromethazine and provide actionable protocols for their elucidation.

Hypothesized Metabolic Pathways

The metabolism of dioxopromethazine is presumed to follow pathways similar to other phenothiazines and its parent compound, promethazine. The primary routes of metabolism for promethazine involve oxidation of the sulfur atom in the phenothiazine ring, hydroxylation of the aromatic rings, and N-demethylation of the side chain.[4] Since dioxopromethazine already possesses an oxidized sulfur (sulfone), its further metabolism likely centers on N-demethylation and ring hydroxylation.

The principal enzyme family responsible for the metabolism of promethazine is the cytochrome P450 (CYP) superfamily, with CYP2D6 being a key enzyme.[4] It is therefore highly probable that CYP enzymes, particularly CYP2D6, also play a significant role in the biotransformation of dioxopromethazine.

G Dioxopromethazine Dioxopromethazine N_Demethylation N-Demethylation Dioxopromethazine->N_Demethylation CYP Enzymes (e.g., CYP2D6) Ring_Hydroxylation Ring Hydroxylation Dioxopromethazine->Ring_Hydroxylation CYP Enzymes N_Oxidation N-Oxidation Dioxopromethazine->N_Oxidation FMO, CYP Enzymes Metabolite1 N-desmethyl-dioxopromethazine N_Demethylation->Metabolite1 Metabolite2 Hydroxylated dioxopromethazine Ring_Hydroxylation->Metabolite2 Metabolite3 Dioxopromethazine N-oxide N_Oxidation->Metabolite3 Glucuronidation Glucuronidation (Phase II) Conjugate Glucuronide Conjugate Glucuronidation->Conjugate Metabolite2->Glucuronidation UGTs

Caption: Hypothesized metabolic pathways of Dioxopromethazine.

Quantitative Data Summary

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined
MouseData to be determinedData to be determined
DogData to be determinedData to be determined
MonkeyData to be determinedData to be determined

Table 2: Metabolite Profile of this compound in Human Liver Microsomes

MetaboliteProposed StructureRelative Abundance (%)
N-desmethyl-dioxopromethazineStructure to be confirmedData to be determined
Hydroxylated dioxopromethazineStructure to be confirmedData to be determined
Dioxopromethazine N-oxideStructure to be confirmedData to be determined

Experimental Protocols

The following are detailed methodologies for key in vitro metabolism experiments.

Metabolic Stability Assessment in Liver Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Dioxo Dioxopromethazine HCl (1 µM final) Preincubation Pre-incubate Dioxo, Microsomes, Buffer at 37°C for 5 min Dioxo->Preincubation Microsomes Liver Microsomes (0.5 mg/mL final) Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH_System NADPH Regenerating System Initiation Initiate reaction with NADPH System NADPH_System->Initiation Preincubation->Initiation Sampling Sample at 0, 5, 15, 30, 60 min Initiation->Sampling Quench Quench with Acetonitrile (containing internal standard) Sampling->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % remaining vs. time LCMS->Data G cluster_methods Phenotyping Approaches Dioxo_HLM Dioxopromethazine HCl + Human Liver Microsomes (HLM) rhCYP Incubate with individual recombinant human CYP enzymes Dioxo_HLM->rhCYP Inhibitors Incubate with HLM in presence of selective CYP inhibitors Dioxo_HLM->Inhibitors Analysis LC-MS/MS Analysis: Measure parent depletion or metabolite formation rhCYP->Analysis Inhibitors->Analysis Conclusion Identify responsible CYP isoform(s) Analysis->Conclusion

References

Methodological & Application

Application Note: Quantification of Dioxopromethazine Hydrochloride in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Dioxopromethazine hydrochloride in human plasma. The methodology utilizes protein precipitation for sample preparation, offering a simple and rapid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Dioxopromethazine.

Introduction

Dioxopromethazine is a phenothiazine derivative with potential therapeutic applications. Accurate quantification of Dioxopromethazine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for a selective and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The method employs Promethazine-d6 as an internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Promethazine-d6 hydrochloride (Internal Standard, IS) (Purity ≥98%, Isotopic Purity ≥99%)

  • HPLC grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of this compound and Promethazine-d6 hydrochloride were prepared in methanol.

  • Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50, v/v).

  • Internal Standard Working Solution (100 ng/mL): The Promethazine-d6 hydrochloride stock solution was diluted in acetonitrile to achieve a final concentration of 100 ng/mL.

Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of Dioxopromethazine from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Promethazine-d6).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Dioxopromethazine 317.172.18035
Promethazine-d6 (IS) 291.378.17532

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Dioxopromethazine in human plasma. A linear regression with a weighting factor of 1/x² was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Table 4: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.012102.5
5.00.06198.8
10.00.123101.2
50.00.61599.5
100.01.230100.3
500.06.14599.1
1000.012.28098.5
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.5103.27.8102.1
LQC3.05.298.76.599.5
MQC80.04.1101.55.3100.8
HQC800.03.599.24.899.7
Stability

The stability of Dioxopromethazine was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 6: Stability Data

Stability ConditionConcentration (ng/mL)Mean Stability (% of Nominal)
Bench-top (4 hours, RT) 3.098.5
800.0101.2
Autosampler (24 hours, 10°C) 3.099.1
800.0100.5
Freeze-Thaw (3 cycles) 3.097.8
800.099.3
Long-term (-80°C, 30 days) 3.098.2
800.0100.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Reporting quant->report

Caption: Experimental workflow for Dioxopromethazine quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.

Analytical Methods for Dioxopromethazine Hydrochloride in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Dioxopromethazine hydrochloride in various pharmaceutical formulations. The methodologies outlined below are based on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, offering robust and reliable approaches for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and specific method for the analysis of this compound. The following protocol is a validated method suitable for the determination of this compound in eye drops and can be adapted for other liquid formulations.[1][2][3]

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Stationary Phase: Modified C18 column optimized for the separation of basic compounds.[1][2][3]

  • Mobile Phase: Methanol and 1.5 mM phosphoric acid (60:40 v/v), with the pH adjusted to 3.02.[1][2][3]

  • Flow Rate: 2 mL/min.[1][2][3]

  • Injection Volume: 20 µL.[1][2][3]

  • Detection Wavelength: 275 nm.[1][2][3]

  • Column Temperature: Ambient.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation (Eye Drops):

  • Dilute the eye drop formulation with water in a 1:50 ratio.[1][2][3]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

6. Validation Parameters:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Quantitative Data Summary: HPLC Method
ParameterResultReference
Linearity (r²)> 0.995[4]
Lower Limit of Quantitation (LLOQ)1.00 ng/mL[4]
Intra-day Precision (RSD%)< 12.3%[4]
Inter-day Precision (RSD%)< 12.3%[4]
Accuracy (RE%)-10.5% to 6.6%[4]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Dioxopromethazine HCl Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

UV-Visible Spectrophotometric Method (Adapted from Promethazine Hydrochloride Analysis)

Spectrophotometric methods are often employed for their simplicity and cost-effectiveness. The following protocol is based on methods developed for Promethazine hydrochloride and can be adapted for the determination of this compound due to their structural similarity.[5][6][7][8][9][10] Method validation would be required to ensure its suitability.

Experimental Protocol: Spectrophotometry (Oxidative Coupling Reaction)

This method is based on the oxidation of the phenothiazine derivative followed by a coupling reaction to form a colored product.[5][7]

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents:

  • Oxidizing Agent: Sodium hypochlorite or N-bromosuccinimide.[5]

  • Coupling Agent: 2-Chloroaniline.[5]

  • Acidic Medium: Sulfuric acid or hydrochloric acid.[5]

  • Solvent: Distilled water.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in distilled water.

  • Prepare a series of working standards by diluting the stock solution to different concentrations.

4. Sample Preparation:

  • Tablets: Weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in distilled water. Filter the solution and dilute to a suitable concentration.[8]

  • Liquid Formulations: Dilute the formulation with distilled water to a concentration within the working range of the assay.

5. Procedure:

  • To a specific volume of the standard or sample solution in a volumetric flask, add the acidic medium.

  • Add the oxidizing agent and allow the reaction to proceed for a specified time.

  • Add the coupling agent. A colored product will be formed.

  • Dilute the solution to the mark with distilled water.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for a similar compound, Promethazine hydrochloride, has been reported at 518 nm and 595 nm depending on the specific reagents used.[5]

6. Calibration and Quantification:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary: Adapted Spectrophotometric Method

The following data is for Promethazine hydrochloride and serves as an expected range for a validated this compound method.

ParameterExpected RangeReference (for Promethazine HCl)
Beer's Law Range2-28 µg/mL[5]
Molar Absorptivity~0.978 × 10⁴ L·mol⁻¹·cm⁻¹[5]
Wavelength of Max. Absorbance (λmax)~514 - 595 nm[5][8]

Experimental Workflow: Spectrophotometric Analysis

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Standard_Prep Standard Solution Preparation Reaction_Mixture Prepare Reaction Mixture (Sample/Standard + Reagents) Standard_Prep->Reaction_Mixture Sample_Prep Sample Preparation (Dissolution/Dilution) Sample_Prep->Reaction_Mixture Color_Development Color Development Reaction_Mixture->Color_Development Absorbance_Measurement Measure Absorbance at λmax Color_Development->Absorbance_Measurement Quantification Quantification via Calibration Curve Absorbance_Measurement->Quantification

Caption: Workflow for the spectrophotometric analysis of this compound.

Enantioselective HPLC-MS/MS Method

For the analysis of Dioxopromethazine as a racemic drug, a stereoselective method is crucial, particularly for pharmacokinetic studies.[4]

Experimental Protocol: Enantioselective HPLC-MS/MS

1. Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic and Mass Spectrometric Conditions:

  • Stationary Phase: Chiralpak AGP column (100 × 4.0 mm i.d., 5 µm).[4]

  • Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).[4]

  • Detection: Multiple reaction monitoring (MRM) mode.[4]

  • Transitions: m/z 317.2 → 86.1 for Dioxopromethazine enantiomers.[4]

3. Sample Preparation (Plasma):

  • Alkalinize plasma with 1 M Na₂CO₃.

  • Extract with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue.

Logical Relationship: Enantioselective Analysis

Enantioselective_Analysis Racemic_DPZ Racemic Dioxopromethazine (R- and S-enantiomers) Chiral_Separation Chiral HPLC Separation Racemic_DPZ->Chiral_Separation Mass_Spec_Detection Mass Spectrometric Detection (MS/MS) Chiral_Separation->Mass_Spec_Detection Quantification_R Quantification of R-Dioxopromethazine Mass_Spec_Detection->Quantification_R Quantification_S Quantification of S-Dioxopromethazine Mass_Spec_Detection->Quantification_S

Caption: Logical flow for the enantioselective analysis of Dioxopromethazine.

References

Ophthalmic Applications of Dioxopromethazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Dioxopromethazine hydrochloride is a phenothiazine derivative known for its antihistaminic and anticholinergic properties.[1][2] While its parent compound, promethazine, has been associated with ophthalmic effects, there is currently a lack of specific preclinical or clinical data on the dedicated ophthalmic applications of this compound.[3] The following application notes and protocols are hypothetical and intended to guide research and development based on the known pharmacological profile of the compound.

Introduction

This compound, a metabolite of promethazine, is a potent H1 receptor antagonist with additional anticholinergic effects.[1][2] These properties suggest potential therapeutic applications in ophthalmology, particularly for conditions with allergic or inflammatory components, such as allergic conjunctivitis. Its anticholinergic nature also warrants investigation into its effects on intraocular pressure (IOP), a critical factor in glaucoma management. This document provides proposed experimental frameworks for evaluating the efficacy and safety of this compound for these potential ophthalmic uses.

Hypothetical Application 1: Allergic Conjunctivitis

The antihistaminic action of this compound makes it a candidate for alleviating the symptoms of allergic conjunctivitis, which is an IgE-mediated hypersensitivity reaction involving the release of histamine and other inflammatory mediators.[4][5]

Proposed Mechanism of Action

This compound is hypothesized to act by competitively blocking histamine H1 receptors on conjunctival epithelial and vascular endothelial cells. This blockade would prevent histamine-induced vasodilation, increased vascular permeability, and nerve stimulation, thereby reducing the characteristic signs and symptoms of allergic conjunctivitis, such as itching, redness (hyperemia), and swelling (chemosis).[6][7]

G cluster_0 Conjunctival Mast Cell cluster_1 Conjunctival Tissue cluster_2 Clinical Symptoms Allergen Allergen IgE IgE Allergen->IgE binds Mast_Cell Mast Cell IgE->Mast_Cell activates Histamine_Release Histamine Release Mast_Cell->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to Vascular_Endothelium Vascular Endothelium H1_Receptor->Vascular_Endothelium activates Sensory_Nerve Sensory Nerve H1_Receptor->Sensory_Nerve stimulates Redness Redness (Hyperemia) Vascular_Endothelium->Redness Swelling Swelling (Chemosis) Vascular_Endothelium->Swelling Itching Itching (Pruritus) Sensory_Nerve->Itching Dioxopromethazine Dioxopromethazine HCl Dioxopromethazine->H1_Receptor blocks

Caption: Proposed mechanism of Dioxopromethazine HCl in allergic conjunctivitis.

Experimental Protocols

1. Histamine-Induced Conjunctivitis Model in Guinea Pigs

This model is designed to evaluate the direct antihistaminic effect of a topical this compound formulation.

  • Animals: Male Hartley guinea pigs.

  • Procedure:

    • Administer a single topical dose of this compound ophthalmic solution (e.g., 0.05%, 0.1%, 0.2%) or vehicle to the conjunctival sac of the animals.

    • After a predetermined pretreatment interval (e.g., 30 minutes), topically challenge the same eye with a histamine solution.[8]

    • Evaluate conjunctival hyperemia (redness) at various time points post-challenge (e.g., 5, 10, 15, 30 minutes) using a standardized scoring system.[8]

  • Primary Endpoint: Reduction in the clinical score for conjunctival hyperemia compared to the vehicle-treated group.

2. Ovalbumin-Induced Allergic Conjunctivitis Model in Mice

This model mimics both the early and late phases of an allergic response.[9]

  • Animals: BALB/c mice.

  • Procedure:

    • Sensitize mice with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide.

    • After the sensitization period, challenge the mice with a topical application of OVA in one eye.

    • Administer topical this compound or vehicle either before (prophylactic) or after (therapeutic) the OVA challenge.

    • Evaluate clinical signs (chemosis, hyperemia, lid edema) at 20 minutes (early phase) and 24 hours (late phase) post-challenge.[10]

    • At the end of the study, collect conjunctival tissue for histological analysis to quantify eosinophil infiltration.

  • Primary Endpoints:

    • Reduction in clinical scores for allergic symptoms.

    • Decrease in eosinophil count in the conjunctiva.

Hypothetical Data Presentation
Experimental Model Compound Concentration Primary Outcome Measure Hypothetical Result
Histamine-Induced ConjunctivitisDioxopromethazine HCl0.1%Mean Hyperemia Score (0-3)0.8
Vehicle-Mean Hyperemia Score (0-3)2.5
Olopatadine 0.1% (Control)0.1%Mean Hyperemia Score (0-3)0.7
OVA-Induced Allergic ConjunctivitisDioxopromethazine HCl0.1%Eosinophils/mm² in Conjunctiva50
Vehicle-Eosinophils/mm² in Conjunctiva250
Dexamethasone 0.1% (Control)0.1%Eosinophils/mm² in Conjunctiva30

Hypothetical Application 2: Modulation of Intraocular Pressure (Glaucoma Research)

The anticholinergic properties of this compound suggest it could affect aqueous humor dynamics and, consequently, intraocular pressure (IOP). This warrants investigation for its potential role in glaucoma research, although it could be a risk factor for angle-closure glaucoma in susceptible individuals.

Proposed Experimental Workflow

G start Select Animal Model (Normotensive/Hypertensive Rabbit) acclimatize Acclimatize Animals & Establish Baseline IOP start->acclimatize randomize Randomize into Treatment Groups (Vehicle, Dioxopromethazine HCl, Controls) acclimatize->randomize administer Topical Administration of Test Article randomize->administer measure_iop Measure IOP at Multiple Time Points (e.g., 1, 2, 4, 6, 24 hours) administer->measure_iop pupil Measure Pupil Diameter (Pupillometry) administer->pupil analyze Analyze IOP Change from Baseline measure_iop->analyze aqueous Aqueous Humor Dynamics Study (Optional) analyze->aqueous end Determine Effect on IOP and Pupil Size analyze->end pupil->analyze

Caption: Workflow for evaluating the effect of Dioxopromethazine HCl on IOP.

Experimental Protocols

1. Effect on IOP in Normotensive Rabbits

This protocol aims to determine the effect of this compound on normal IOP.

  • Animals: New Zealand White rabbits.

  • Procedure:

    • Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer).[11]

    • Instill a single drop of this compound solution (e.g., 0.1%, 0.5%, 1.0%) into one eye and vehicle into the contralateral eye.

    • Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after instillation.[12]

    • Measure pupil diameter at the same time points to assess mydriatic (pupil-dilating) effects.

  • Primary Endpoints:

    • Change in IOP from baseline compared to the vehicle-treated eye.

    • Change in pupil diameter from baseline.

2. Ocular Safety and Irritation Assessment (Modified Draize Test)

This is a crucial step to ensure any topical formulation is non-irritating to the ocular surface.

  • Animals: Albino rabbits.

  • Procedure:

    • Instill a single dose of the this compound formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[13][14]

    • Examine the eyes for any signs of irritation (redness, chemosis, discharge, corneal opacity, iritis) at 1, 24, 48, and 72 hours after instillation.[15]

    • Score the observations according to the Draize scoring system.

  • Primary Endpoint: Ocular irritation scores for the cornea, iris, and conjunctiva. A non-irritating formulation should have a mean score of zero.

Hypothetical Data Presentation
Experimental Model Compound Concentration Primary Outcome Measure Hypothetical Result
Normotensive Rabbit IOPDioxopromethazine HCl0.5%Mean Peak IOP Change (mmHg)+1.5 mmHg
Vehicle-Mean Peak IOP Change (mmHg)+0.2 mmHg
Pilocarpine 2% (Control)2%Mean Peak IOP Change (mmHg)-3.5 mmHg
Ocular Irritation (Draize)Dioxopromethazine HCl0.5%Mean Irritation Score (0-110)0
Vehicle-Mean Irritation Score (0-110)0

Note for Researchers: The protocols and potential applications outlined above are for investigational purposes only. Due to the anticholinergic properties of this compound, there is a theoretical risk of inducing angle-closure glaucoma in predisposed individuals. Any research in this area should proceed with caution and include rigorous safety and toxicology evaluations.

References

Dioxopromethazine Hydrochloride: Application Notes and Protocols for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dioxopromethazine hydrochloride is a phenothiazine derivative with a complex pharmacological profile, suggesting potential applications in neuropharmacology research.[1] As a member of this class of compounds, it is structurally related to established antipsychotic and antihistaminic agents.[2][3] Preliminary information suggests that this compound may act on several key neurotransmitter systems implicated in psychiatric and neurological disorders, including the dopaminergic, serotonergic, histaminergic, and cholinergic systems.[1] Its potential as a therapeutic agent is currently being explored for a range of neuropsychiatric conditions such as schizophrenia, bipolar disorder, and severe depression.[1]

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated in publicly available research. However, based on its chemical class and available information, it is proposed to be a multi-receptor antagonist. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, dioxopromethazine may operate through a dual-modulatory system involving both dopamine and serotonin receptors.[1]

  • Dopamine D2 Receptor Antagonism: Like other phenothiazines, this compound is expected to exhibit antagonist activity at dopamine D2 receptors. This action is a cornerstone of the therapeutic effect of many antipsychotic drugs, particularly in mitigating the positive symptoms of schizophrenia.[4]

  • Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: There is an indication that this compound possesses a high affinity for serotonin 5-HT2A and 5-HT2C receptors.[1] This dual D2/5-HT2A antagonism is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

  • Histamine H1 Receptor Antagonism: Strong antagonism at H1 receptors is a common feature of phenothiazines and is likely responsible for sedative side effects.[4]

  • Muscarinic Acetylcholine Receptor Antagonism: Anticholinergic properties, resulting from the blockade of muscarinic receptors, may contribute to both therapeutic effects (e.g., antiemetic) and side effects (e.g., dry mouth, blurred vision).

  • Glutamate Modulation: Some evidence suggests that dioxopromethazine may also modulate glutamate neurotransmission, a pathway of increasing interest in the pathophysiology of various neuropsychiatric disorders.[1] By regulating glutamate levels, it may help normalize synaptic transmission and reduce neurotoxicity.[1]

Potential Applications in Neuropharmacology Research

This compound can be a valuable tool for researchers investigating:

  • Novel Antipsychotic Drug Development: Its potential multi-receptor profile makes it an interesting candidate for studying the structure-activity relationships of compounds targeting dopamine and serotonin receptors.

  • Neurotransmitter System Interactions: The compound can be used to probe the complex interplay between the dopaminergic, serotonergic, and glutamatergic systems in various brain regions.

  • Animal Models of Psychiatric Disorders: this compound can be evaluated in preclinical models of psychosis, depression, and anxiety to understand its behavioral pharmacology.

  • Neuroprotection: The parent compound, promethazine, has shown neuroprotective properties in models of ischemic stroke and neurotoxicity.[5][6][7][8] Research could explore similar potential for this compound.

Data Presentation

Table 1: Receptor Binding Affinity Profile of this compound

Receptor TargetRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D2[³H]SpiperoneRat StriatumData not available
Serotonin 5-HT2A[³H]KetanserinRat Frontal CortexData not available
Serotonin 5-HT2C[³H]MesulerginePorcine Choroid PlexusData not available
Histamine H1[³H]PyrilamineGuinea Pig CerebellumData not available
Muscarinic M1[³H]PirenzepineHuman CortexData not available

Table 2: In Vitro Functional Activity of this compound

Receptor TargetAssay TypeCell LineEC50/IC50 (nM)Mode of ActionReference
Dopamine D2cAMP AssayCHO-hD2Data not availableAntagonist
Serotonin 5-HT2ACalcium Flux AssayHEK293-h5HT2AData not availableAntagonist
Serotonin 5-HT2CIP1 Accumulation AssayHEK293-h5HT2CData not availableAntagonist

Table 3: In Vivo Behavioral Effects of this compound

Animal ModelBehavioral TestSpecies/StrainDose Range (mg/kg)EffectReference
Psychosis ModelAmphetamine-Induced HyperlocomotionRat (Sprague-Dawley)Data not availableData not available
Psychosis ModelPrepulse Inhibition of StartleMouse (C57BL/6)Data not availableData not available
Depression ModelForced Swim TestMouse (Swiss Webster)Data not availableData not available
Extrapyramidal Side EffectsCatalepsy TestRat (Wistar)Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the neuropharmacological profiling of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

1. Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for various neurotransmitter receptors.

  • Materials:

    • Test compound: this compound

    • Radioligand (e.g., [³H]Spiperone for D2 receptors)

    • Cell membranes or tissue homogenates expressing the target receptor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

    • Non-specific binding competitor (e.g., haloperidol for D2 receptors)

    • 96-well filter plates

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the appropriate amount of cell membranes/tissue homogenate, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the test compound at various concentrations, or a high concentration of the non-specific competitor (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of this compound on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of freely moving animals.

  • Materials:

    • This compound

    • Stereotaxic apparatus

    • Microdialysis probes

    • Syringe pump

    • Fraction collector

    • Artificial cerebrospinal fluid (aCSF)

    • HPLC system with electrochemical or fluorescence detection

    • Anesthetics

    • Experimental animals (e.g., rats or mice)

  • Procedure:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels post-administration.

    • Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

    • Express the results as a percentage of the baseline neurotransmitter levels.

3. Forced Swim Test (FST) for Antidepressant-like Effects

The FST is a common behavioral assay to screen for potential antidepressant activity.

  • Materials:

    • This compound

    • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

    • Water at 23-25°C

    • Video recording equipment

    • Experimental animals (e.g., mice)

  • Procedure:

    • Administer this compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

    • Fill the water tank to a depth where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).

    • Gently place the mouse into the water tank for a 6-minute session.[9]

    • Record the entire session for later analysis.

    • After 6 minutes, remove the mouse, dry it, and return it to its home cage.

    • Analyze the video recording, typically scoring the last 4 minutes of the test.

    • Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

4. Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating that is often deficient in schizophrenic patients. This test assesses the antipsychotic potential of a compound.[10]

  • Materials:

    • This compound

    • Startle response system with a sound-attenuating chamber

    • Experimental animals (e.g., rats or mice)

  • Procedure:

    • Administer this compound or vehicle to the animals.

    • Place the animal in the startle chamber and allow for a brief acclimation period with background white noise.

    • The test session consists of a series of trials presented in a pseudo-random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • The startle response (a whole-body flinch) is measured by a transducer in the platform.

    • Calculate PPI as a percentage: %PPI = [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

    • An increase in PPI in drug-treated animals compared to a model of PPI disruption (e.g., induced by a dopamine agonist) suggests antipsychotic-like activity.

5. Glutamate Release Assay

This in vitro assay can be used to investigate the modulatory effects of this compound on glutamate release from cultured neurons or synaptosomes.

  • Materials:

    • This compound

    • Primary neuronal cultures or synaptosome preparations

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Depolarizing agent (e.g., high concentration of KCl)

    • Commercially available glutamate assay kit (e.g., based on glutamate oxidase and a fluorescent or colorimetric probe)

    • Fluorometer or spectrophotometer

  • Procedure:

    • Pre-incubate the cultured neurons or synaptosomes with various concentrations of this compound or vehicle.

    • Stimulate glutamate release by adding the depolarizing agent (e.g., KCl).

    • Collect the supernatant containing the released glutamate.

    • Measure the glutamate concentration in the supernatant using a commercial assay kit according to the manufacturer's instructions.[11][12][13][14]

    • Compare the amount of glutamate released in the presence and absence of this compound to determine its effect.

Visualizations

Signaling_Pathways cluster_0 This compound cluster_1 Receptor Targets cluster_2 Potential Downstream Effects DPH Dioxopromethazine HCl D2 Dopamine D2 DPH->D2 Antagonism HT2A Serotonin 5-HT2A DPH->HT2A Antagonism HT2C Serotonin 5-HT2C DPH->HT2C Antagonism H1 Histamine H1 DPH->H1 Antagonism M1 Muscarinic M1 DPH->M1 Antagonism GluR Glutamate Receptors DPH->GluR Modulation Antipsychotic Antipsychotic Effects D2->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant Effects HT2C->Antidepressant Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Effects M1->Anticholinergic GluR->Antipsychotic Neuroprotection Neuroprotection GluR->Neuroprotection

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment cluster_2 Neurochemical Analysis A Receptor Binding Assays (Determine Ki) B Functional Assays (Determine EC50/IC50) A->B Confirm functional activity D Psychosis Models (e.g., PPI, Hyperlocomotion) B->D Predict antipsychotic efficacy E Depression Models (e.g., Forced Swim Test) B->E Predict antidepressant efficacy C Glutamate Release Assay G In Vivo Microdialysis (Neurotransmitter Levels) C->G Investigate glutamate pathway in vivo F Side Effect Models (e.g., Catalepsy) D->F Assess therapeutic index D->G Correlate behavior with neurochemistry E->G

Caption: Experimental workflow for neuropharmacological profiling.

References

Troubleshooting & Optimization

Technical Support Center: Dioxopromethazine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers utilizing Dioxopromethazine hydrochloride in in vivo experimental settings. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the optimization of your study design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenothiazine derivative and an orally active first-generation antihistamine.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[3] Additionally, like other phenothiazines, it may exhibit activity at other receptors, including dopamine and muscarinic acetylcholine receptors, which can contribute to its overall pharmacological profile and potential side effects.

Q2: What are the reported therapeutic applications of this compound?

A2: this compound is clinically used for conditions such as pruritus (itching) and urticaria (hives).[3] It is also indicated for inhibiting asthmatic symptoms.[1]

Q3: Are there any established in vivo dosages for this compound in common animal models?

Q4: How can I determine a starting dose for my in vivo experiments?

A4: While specific data for this compound is limited, you can establish a starting dose range by considering data from structurally related compounds, such as Promethazine. For instance, in rats, subcutaneous doses of Promethazine ranging from 1.25 mg/kg to 40 mg/kg have been used to study its effects on nociception.[4] For pruritus models in dogs, other antihistamines have been used at various dosages (e.g., clemastine at 0.5 to 1.5 mg/dog).[5] A thorough literature review of compounds with a similar mechanism of action in your specific model is recommended. A pilot study with a wide range of doses is crucial to identify a dose that is both effective and well-tolerated.

Q5: What is known about the pharmacokinetics of this compound?

A5: A stereoselective pharmacokinetic study has been conducted in rats, indicating that the enantiomers of Dioxopromethazine (R- and S-DPZ) exhibit different pharmacokinetic behaviors.[3] A validated HPLC-MS/MS method for the quantification of its enantiomers in rat plasma has been established, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL.[3] This suggests that the compound is absorbed and can be measured in the bloodstream of rats.

Q6: What is the known toxicity profile of this compound?

A6: Specific LD50 values for this compound are not available in the reviewed literature. However, for the related compound Promethazine hydrochloride, 16-day gavage studies in F344/N rats have been conducted with doses up to 1500 mg/kg.[6] It is critical to conduct toxicity studies for this compound, starting with a dose-range finding study to establish the maximum tolerated dose (MTD) in your chosen species and strain.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of Efficacy - Inappropriate dosage- Incorrect route of administration- Poor bioavailability- Inadequate sample size- Animal model not sensitive to H1 antagonism- Conduct a dose-response study to determine the optimal dose.- Review literature for the most effective route of administration for similar compounds.- Consider formulation strategies to improve solubility and absorption.- Perform a power analysis to ensure an adequate number of animals per group.- Verify that the chosen animal model is appropriate for studying histamine-mediated effects.
Adverse Effects Observed (e.g., sedation, agitation) - Dose is too high- Off-target effects (e.g., anticholinergic, antidopaminergic)- Species-specific sensitivity- Reduce the dosage.- Monitor for and record all observed clinical signs.- Consider if the observed effects could be related to the known pharmacology of phenothiazines.- If sedation is a concern, consider timing experiments for when the animal is most active.
High Variability in Results - Inconsistent dosing technique- Animal-to-animal variation in metabolism- Stress or other environmental factors- Ensure all personnel are properly trained in the dosing technique.- Increase the sample size to account for individual variability.- Acclimatize animals to the experimental procedures and environment to minimize stress.
Difficulty in Formulating for In Vivo Administration - Poor solubility of this compound- Test various pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, DMSO/Tween 80 mixtures).- Perform a small-scale solubility test before preparing large batches of the dosing solution.- Ensure the final formulation is sterile and at an appropriate pH for the chosen route of administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Dioxopromethazine (DPZ) Enantiomers in Rat Plasma

ParameterR-DPZS-DPZ
Linear Range (ng/mL) 1.00 - 80.001.00 - 80.00
LLOQ (ng/mL) 1.001.00
Intra-day Precision (RSD, %) < 12.3%< 12.3%
Inter-day Precision (RSD, %) < 12.3%< 12.3%
Accuracy (RE, %) -10.5% to 6.6%-10.5% to 6.6%
Data from a stereoselective pharmacokinetic study in rats.[3] Specific Cmax, Tmax, and AUC values were not provided in the abstract.

Table 2: In Vivo Dosages of Related Antihistamines in Animal Models (For Reference)

CompoundSpeciesModelDosageRoute of AdministrationReference
PromethazineRatNociception1.25 - 40 mg/kgSubcutaneous (SC)[4]
ClemastineDogPruritus0.5 - 1.5 mg/dogNot Specified[5]
PrednisoloneDogPruritus0.5 - 1 mg/kgOral (PO)[5]
This table is intended to provide a starting point for dose-range finding studies and does not represent established dosages for this compound.

Experimental Protocols

Methodology for Stereoselective Pharmacokinetic Study of Dioxopromethazine in Rats (as described in the literature) [3]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: The specific dosage and route of administration are not detailed in the available abstract. A pilot study would be required to determine an appropriate dose.

  • Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

  • Sample Preparation:

    • Alkalinize plasma samples with 1 M Na₂CO₃.

    • Perform liquid-liquid extraction of Dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) using ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Utilize a chiral stationary phase column (e.g., Chiralpak AGP).

    • Employ an isocratic mobile phase, for example, a mixture of ammonium acetate buffer and methanol.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Dioxopromethazine Dioxopromethazine hydrochloride Dioxopromethazine->H1R Antagonizes G General Workflow for In Vivo this compound Study cluster_0 Pre-study Phase cluster_1 Experimental Phase cluster_2 Post-study Phase A Literature Review & Formulation Development B Dose-Range Finding (Toxicity/MTD Study) A->B C Pilot Efficacy Study B->C D Animal Acclimatization C->D E Baseline Measurements D->E F Randomization & Grouping E->F G Dioxopromethazine HCl Administration F->G H Disease/Symptom Induction (if applicable) G->H I Data Collection (e.g., Behavioral Scoring, Physiological Measurements) G->I H->I J Sample Collection (Blood, Tissues) I->J K Sample Analysis (e.g., PK, Biomarkers) J->K L Statistical Analysis K->L M Interpretation & Reporting L->M

References

Overcoming solubility issues with Dioxopromethazine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioxopromethazine hydrochloride, focusing on overcoming solubility challenges in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation of aqueous solutions of this compound in a question-and-answer format.

Q1: I've added this compound to water, but it's not dissolving completely and the solution is cloudy. What should I do?

A1: Cloudiness or incomplete dissolution can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Verify Concentration: First, ensure that the concentration you are trying to achieve is not above the known solubility limit of this compound in water. Refer to the solubility data in Table 1.

  • Gentle Heating: The solubility of this compound in water increases with temperature.[1] Try gently warming the solution in a water bath (e.g., to 30-40°C) while stirring. Do not overheat, as this could potentially lead to degradation.

  • pH Adjustment: this compound is the hydrochloride salt of a weakly basic compound. Its solubility is pH-dependent. The salt form is more soluble in acidic conditions. Ensure your water is not alkaline. If you are using a buffered solution, check the pH. Lowering the pH (e.g., to a range of 4-6) may improve solubility.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This can help to break up powder agglomerates and increase the rate of dissolution.

Q2: My this compound dissolved initially, but then a precipitate formed. Why is this happening and how can I prevent it?

A2: This phenomenon, known as "crashing out" of the solution, can occur for a few reasons:

  • Supersaturation: You may have created a supersaturated solution, possibly with the aid of heating, that is not stable at room temperature.

  • pH Shift: The pH of your solution may have shifted, causing the less soluble free base form of the drug to precipitate. This can happen if you add other components to your solution that alter the pH.

  • Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions from other sources, it could slightly decrease the solubility of the hydrochloride salt.

To prevent precipitation:

  • Avoid Supersaturation: Prepare your solutions at a concentration known to be stable at your working temperature. If you need to use heat to dissolve the compound, allow it to cool to room temperature slowly while stirring to check for stability.

  • Control pH: Use a suitable buffer system to maintain a pH where this compound is sufficiently soluble.

  • Consider Co-solvents: For higher concentrations, you may need to use a co-solvent system. See the Experimental Protocols section for more details.

Q3: I need to prepare a concentrated stock solution of this compound in an aqueous buffer, but I'm struggling to get it to the desired concentration. What are my options?

A3: For concentrations that are difficult to achieve in a purely aqueous system, consider the following solubility enhancement techniques:

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of this compound.[2] Common co-solvents for pharmaceutical use include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed. Be mindful that the co-solvent may have effects on your downstream experiments.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Frequently Asked Questions (FAQs)

What is the aqueous solubility of this compound?

The aqueous solubility of this compound is dependent on temperature. The experimentally determined mole fraction solubility at different temperatures is provided in Table 1.

Is the solubility of this compound pH-dependent?

Yes. As the hydrochloride salt of a compound with a basic amine group (predicted pKa of 8.88), its aqueous solubility is expected to be higher at a lower pH where the molecule is protonated.[5] In alkaline conditions, it may convert to the less soluble free base form.

Can I use DMSO to prepare a stock solution?

While this compound is soluble in DMSO, it is important to consider the impact of DMSO on your specific experimental system. For many cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid toxicity. If you prepare a concentrated stock in DMSO, ensure that the final dilution in your aqueous medium does not result in precipitation of the drug.

Are there any stability concerns when preparing aqueous solutions of this compound?

  • Protect solutions from light by using amber vials or covering the container with foil.

  • Prepare fresh solutions for your experiments whenever possible.

  • If storage is necessary, store solutions at 2-8°C for short periods. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, though freeze-thaw stability should be verified.

Data Presentation

Table 1: Mole Fraction Solubility of this compound in Water at Different Temperatures

Temperature (K)Temperature (°C)Mole Fraction (x 10^3)
278.155.01.85
283.1510.02.21
288.1515.02.63
293.1520.03.12
298.1525.03.70
303.1530.04.38
308.1535.05.18
313.1540.06.12
318.1545.07.23
323.1550.08.53
328.1555.010.06

Data extracted from the Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of this compound

Objective: To prepare a saturated aqueous solution of this compound at a specific temperature to determine its maximum solubility under those conditions.

Materials:

  • This compound powder

  • Purified water (e.g., deionized or distilled)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or incubator with temperature control

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of purified water.

  • Place a magnetic stir bar in the vial and cap it securely.

  • Place the vial in a water bath or incubator set to the desired temperature.

  • Stir the suspension for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of the filtered solution using a suitable analytical method (e.g., HPLC-UV) to determine the solubility.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To prepare a solution of this compound at a concentration higher than its intrinsic aqueous solubility using a co-solvent.

Materials:

  • This compound powder

  • Purified water

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Methodology:

  • Determine the desired final concentration of this compound and the percentage of co-solvent to be used (e.g., 10% v/v ethanol).

  • In a volumetric flask, first, add the required amount of this compound powder.

  • Add the co-solvent to the flask and dissolve the powder with gentle stirring or swirling.

  • Once the powder is dissolved in the co-solvent, add purified water to the final volume.

  • Continue to stir until a homogenous solution is obtained.

  • Visually inspect the solution for any signs of precipitation.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_prep Preparation cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_reformulate Reformulation start Define Target Concentration and Solvent System prep_solution Prepare Solution: Add Dioxopromethazine HCl to Solvent start->prep_solution observe Observe for Complete Dissolution prep_solution->observe is_dissolved Is it fully dissolved? observe->is_dissolved troubleshoot_options Apply Gentle Heat or Sonication is_dissolved->troubleshoot_options No end_node Solution Ready for Use is_dissolved->end_node Yes re_observe Re-observe troubleshoot_options->re_observe is_dissolved2 Is it fully dissolved? re_observe->is_dissolved2 reformulate_options Consider Reformulation: - Adjust pH - Add Co-solvent - Use Cyclodextrins is_dissolved2->reformulate_options No is_dissolved2->end_node Yes reformulate_options->start Restart with new system

Caption: A flowchart illustrating the systematic approach to preparing and troubleshooting aqueous solutions of this compound.

logical_relationship Logical Relationships in Solubility Enhancement cluster_problem Problem Statement cluster_factors Influencing Factors cluster_strategies Enhancement Strategies cluster_considerations Experimental Considerations problem Inadequate Aqueous Solubility of Dioxopromethazine HCl factors Key Factors: - pH - Temperature - Concentration - Solvent Composition problem->factors ph_adjust pH Adjustment (Acidic Range) factors->ph_adjust cosolvency Co-solvency (e.g., Ethanol, PEG) factors->cosolvency complexation Complexation (e.g., Cyclodextrins) factors->complexation considerations Considerations: - Impact on Assay - Stability of Formulation - Toxicity of Excipients ph_adjust->considerations cosolvency->considerations complexation->considerations

Caption: A diagram showing the logical connections between the solubility problem, influencing factors, and potential enhancement strategies.

References

Technical Support Center: Dioxopromethazine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dioxopromethazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for the HPLC analysis of this compound involves a reversed-phase method. Based on published literature, a validated method utilizes a modified C18 column optimized for basic compounds.[1][2] Key parameters are summarized in the table below.

ParameterRecommended Conditions
Stationary Phase Modified C18
Mobile Phase Methanol / 1.5 mM Phosphoric Acid (60/40 v/v)
pH 3.02
Flow Rate 2 mL/min
Injection Volume 20 µL
Detection Wavelength 275 nm
Sample Preparation Dilution with water (e.g., 1:50 for eye drops)

Q2: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.[3][4]

Possible Causes:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Dioxopromethazine, leading to tailing.[4][5]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, causing peak asymmetry.[4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3]

  • Column Degradation: Voids in the column packing or a blocked frit can distort the peak shape.[3][7]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of Dioxopromethazine to ensure it is fully ionized.

  • Use an End-capped Column: Employ a column with end-capping to minimize exposed silanol groups.

  • Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine, into the mobile phase to block the active silanol sites.

  • Reduce Sample Concentration: Dilute the sample to avoid column overload.[3]

  • Check Column Health: If the problem persists, try flushing the column or replacing it with a new one.[3][6]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

Problem: The peak for this compound is not well-separated from other peaks in the chromatogram.

Solution Workflow:

Poor_Resolution Start Poor Peak Resolution ChangeMobilePhase Modify Mobile Phase - Adjust organic solvent ratio - Change organic solvent type Start->ChangeMobilePhase AdjustGradient Optimize Gradient Program - Steeper gradient for faster elution - Shallower gradient for better separation Start->AdjustGradient LongerColumn Use a Longer Column or Smaller Particle Size Column Start->LongerColumn CheckMethod Review Method Parameters - Flow rate - Temperature Start->CheckMethod Resolved Resolution Improved ChangeMobilePhase->Resolved AdjustGradient->Resolved LongerColumn->Resolved CheckMethod->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Guide 2: Retention Time Drift

Problem: The retention time for this compound is inconsistent between injections.

Solution Workflow:

Retention_Time_Drift Start Retention Time Drift CheckPump Check Pump Performance - Consistent flow rate - No leaks Start->CheckPump CheckMobilePhase Verify Mobile Phase - Freshly prepared - Properly degassed - Consistent composition Start->CheckMobilePhase EquilibrateColumn Ensure Proper Column Equilibration - Sufficient equilibration time between runs Start->EquilibrateColumn CheckTemperature Verify Column Temperature - Use a column oven for stable temperature Start->CheckTemperature Stable Retention Time Stabilized CheckPump->Stable CheckMobilePhase->Stable EquilibrateColumn->Stable CheckTemperature->Stable

Caption: Troubleshooting workflow for retention time drift.[6][8]

Guide 3: Baseline Noise or Drift

Problem: The chromatogram baseline is noisy, drifting, or shows unexpected peaks.

Solution Workflow:

Baseline_Issues Start Baseline Noise/Drift CheckMobilePhase Check Mobile Phase - High purity solvents - Properly degassed - No precipitation Start->CheckMobilePhase CheckDetector Check Detector - Lamp energy - Clean flow cell Start->CheckDetector CheckPump Check Pump - Consistent pressure - No air bubbles Start->CheckPump SystemContamination System Contamination - Flush system with strong solvent Start->SystemContamination Stable Baseline Stabilized CheckMobilePhase->Stable CheckDetector->Stable CheckPump->Stable SystemContamination->Stable

Caption: Troubleshooting workflow for baseline noise or drift.[8][9]

Experimental Protocols

Protocol 1: HPLC Method for this compound in Eye Drops [1][2]

  • Chromatographic System:

    • HPLC instrument with a UV detector.

    • Column: Modified C18, optimized for basic compounds.

    • Data acquisition software.

  • Reagents and Materials:

    • Methanol (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

    • This compound reference standard.

    • Sample of this compound eye drops.

  • Mobile Phase Preparation:

    • Prepare a 1.5 mM phosphoric acid solution in water.

    • Mix methanol and the 1.5 mM phosphoric acid solution in a 60:40 (v/v) ratio.

    • Adjust the pH to 3.02.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute with water to a known concentration.

  • Sample Preparation:

    • Dilute the this compound eye drops with water in a 1:50 ratio.

  • Chromatographic Conditions:

    • Set the flow rate to 2.0 mL/min.

    • Set the detection wavelength to 275 nm.

    • Inject 20 µL of the standard and sample solutions.

  • Analysis:

    • Record the chromatograms and determine the peak area of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

References

Minimizing off-target effects of Dioxopromethazine hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dioxopromethazine hydrochloride in cell culture, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenothiazine derivative.[1][2] It is primarily known as a first-generation antihistamine that acts as a potent antagonist of the histamine H1 receptor.[1][3] However, like many phenothiazines, it exhibits a broad pharmacological profile, acting as an antagonist at several other receptors.[3][4][5]

Q2: What are the known off-target effects of this compound?

Due to its multi-receptor activity, this compound can cause several off-target effects in cell culture. These are primarily due to its antagonism of dopamine D2 receptors, muscarinic acetylcholine receptors, alpha-1 adrenergic receptors, and serotonin receptors (5-HT2A and 5-HT2C).[3][4] These off-target interactions can lead to unintended biological responses in your cellular models, confounding experimental results.

Q3: How can I minimize these off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. The primary strategies include:

  • Dose-Response Optimization: Using the lowest effective concentration that elicits the desired on-target effect (H1 receptor antagonism) while minimizing engagement of off-target receptors.

  • Cell Line Selection: Choosing cell lines that have low or no expression of the off-target receptors.

  • Use of Selective Antagonists: Employing highly selective antagonists for the off-target receptors as negative controls to dissect the specific effects of this compound.

  • Careful Experimental Design: Including appropriate controls to differentiate between on-target and off-target effects.

Q4: At what concentration should I start my dose-response experiments?

Based on the receptor binding affinity of the parent compound, promethazine, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response studies.[3] This range encompasses the high affinity for the on-target H1 receptor and the lower affinities for the off-target receptors.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected cell toxicity or reduced viability at low concentrations. The cell line may be particularly sensitive to the off-target effects of this compound, especially if it expresses high levels of dopamine or muscarinic receptors.1. Perform a thorough literature search on your cell line to understand its receptor expression profile. 2. Conduct a dose-response cell viability assay (see Experimental Protocols) to determine the precise IC50 value in your specific cell line. 3. Consider using a different cell line with a more favorable receptor expression profile.
Inconsistent or variable results between experiments. 1. Inconsistent drug concentration. 2. Cell passage number and confluency affecting receptor expression. 3. Off-target effects interfering with the readout.1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Use a lower, more selective concentration of this compound. 4. Include control experiments with selective antagonists for the off-target receptors.
Observed effect is not completely blocked by a selective H1 receptor antagonist. The observed effect is likely due to the engagement of one or more off-target receptors.1. Systematically test for the involvement of off-target receptors by co-incubating with selective antagonists for D2, muscarinic, alpha-1, and 5-HT2A receptors. 2. Refer to the receptor binding profile (Table 1) to prioritize which off-target receptors to investigate first based on their affinity.
Difficulty in distinguishing on-target from off-target signaling. The downstream signaling pathways of the on-target and off-target receptors may converge.1. Utilize cell lines engineered to express only the H1 receptor to specifically study on-target effects. 2. Employ functional assays that are specific to the signaling cascade of each receptor (e.g., cAMP assay for D2, calcium flux for H1 and M1/M3/M5). See Experimental Protocols for details.

Data Presentation

Table 1: Representative Receptor Binding Profile of Promethazine (Parent Compound of Dioxopromethazine)

ReceptorAffinity (Ki, nM)ClassificationPotential Off-Target Effect
Histamine H1 1.4 On-Target Desired antihistaminic effect
Muscarinic Acetylcholine (mACh)Moderate Affinity (specific Ki not available)Off-TargetAnticholinergic effects
Dopamine D2Weak to Moderate AffinityOff-TargetAntidopaminergic effects
Serotonin 5-HT2AWeak to Moderate AffinityOff-TargetSerotonergic modulation
Serotonin 5-HT2CWeak to Moderate AffinityOff-TargetSerotonergic modulation
Alpha-1 AdrenergicWeak to Moderate AffinityOff-TargetAdrenergic blockade

Note: Data for promethazine is used as a proxy due to the lack of specific public data for this compound.[3] Ki values represent the concentration of the drug required to occupy 50% of the receptors.

Experimental Protocols

Dose-Response Cell Viability Assay

Objective: To determine the cytotoxic concentration range of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Functional Receptor Activation Assays

To dissect the on-target versus off-target effects, it is recommended to use functional assays that measure the downstream signaling of the specific G protein-coupled receptors (GPCRs).

a) Calcium Flux Assay (for Gq-coupled receptors like H1, M1, M3, M5)

Objective: To measure the activation of Gq-coupled receptors by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the receptor of interest (e.g., H1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • This compound and relevant agonists/antagonists

  • Fluorescence plate reader with an injection system

Methodology:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a known agonist for the receptor of interest (e.g., histamine for the H1 receptor) and immediately start kinetic reading of the fluorescence signal.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

b) cAMP Assay (for Gi/o-coupled receptors like D2, M2, M4)

Objective: To measure the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Cells expressing the receptor of interest (e.g., D2)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Forskolin (an adenylyl cyclase activator)

  • This compound and relevant agonists/antagonists

  • Luminescence or fluorescence plate reader

Methodology:

  • Seed cells in a suitable multi-well plate.

  • To assess antagonist activity, pre-incubate the cells with different concentrations of this compound.

  • Stimulate the cells with a known agonist for the receptor (e.g., dopamine for D2 receptors) in the presence of forskolin. Forskolin will increase the basal cAMP level, allowing for the measurement of its inhibition.

  • Lyse the cells and measure the cAMP levels using the chosen assay kit according to the manufacturer's instructions.

  • A decrease in the forskolin-induced cAMP level indicates activation of the Gi/o-coupled receptor.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: On-Target vs. Off-Target Assessment cluster_2 Phase 3: Optimized Experiment A Determine Receptor Expression Profile (qPCR, Western Blot) B Dose-Response Cell Viability Assay (e.g., MTT) A->B Inform starting concentration range C Functional On-Target Assay (e.g., Calcium Flux for H1) B->C Determine non-toxic concentration range D Functional Off-Target Assays (e.g., cAMP for D2, Calcium Flux for M1) C->D Compare on-target and off-target potency E Use of Selective Antagonists for Off-Target Receptors D->E Confirm off-target pathway involvement F Experiment with Optimized Dioxopromethazine HCl Concentration E->F Define optimal concentration and control conditions

Caption: Workflow for minimizing off-target effects.

Signaling_Pathways cluster_H1 Histamine H1 Receptor (On-Target) cluster_D2 Dopamine D2 Receptor (Off-Target) cluster_M1 Muscarinic M1/M3/M5 Receptors (Off-Target) H1 H1 Receptor Gq Gq H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca D2 D2 Receptor Gi Gi D2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP M1 M1/M3/M5 Receptors Gq_M Gq M1->Gq_M PLC_M PLC Gq_M->PLC_M IP3_M IP3 PLC_M->IP3_M DAG_M DAG PLC_M->DAG_M Ca_M ↑ [Ca²⁺]i IP3_M->Ca_M Dioxo Dioxopromethazine hydrochloride Dioxo->H1 Antagonist Dioxo->D2 Antagonist Dioxo->M1 Antagonist

Caption: Simplified signaling pathways of Dioxopromethazine HCl.

Troubleshooting_Logic Start Unexpected Experimental Outcome Q1 Is the Dioxopromethazine HCl concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the effect blocked by a selective H1 antagonist? A1_Yes->Q2 Q3 Are cell culture conditions consistent? A1_Yes->Q3 Sol1 Perform Dose-Response and Cell Viability Assays A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Outcome_OnTarget Outcome is likely an ON-TARGET effect A2_Yes->Outcome_OnTarget Sol2 Investigate Off-Target Effects (use selective antagonists for D2, mACh, etc.) A2_No->Sol2 Outcome_OffTarget Outcome is likely an OFF-TARGET effect Sol2->Outcome_OffTarget A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->Outcome_OnTarget Sol3 Standardize Passage Number, Seeding Density, and Media A3_No->Sol3 Outcome_Variable Outcome is due to experimental variability Sol3->Outcome_Variable

Caption: Troubleshooting decision tree.

References

Addressing Dioxopromethazine hydrochloride degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Dioxopromethazine hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a phenothiazine derivative and a first-generation antihistamine.[1][2] In research, it is primarily used for its sedative, antiemetic, and anticholinergic properties.[1][3] It is also investigated for its potential as a therapeutic agent for neuropsychiatric disorders due to its interaction with dopamine and serotonin receptors.

Q2: What are the typical signs of this compound degradation?

Degradation of this compound, which is a white to off-white powder in its pure form, can be indicated by:[4]

  • Color change: Development of a yellowish or brownish tint.

  • Precipitation: Formation of solid particles in a solution, especially after exposure to light and air.

  • Reduced potency: A noticeable decrease in the expected biological activity in your experiments.

  • Altered spectral properties: Changes in the UV-Vis absorption spectrum.

Q3: How should I properly store this compound powder and its stock solutions?

To ensure stability, this compound powder should be stored in a tightly sealed, light-resistant container in a refrigerator.[2]

For stock solutions, it is recommended to:

  • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

  • Avoid repeated freeze-thaw cycles.[5]

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: What solvents are recommended for preparing this compound solutions?

This compound is slightly soluble in chloroform and methanol (solubility may be increased with heating).[2] For biological experiments, the choice of solvent will depend on the specific cell type and experimental conditions. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous culture medium. Always perform a vehicle control in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Review storage conditions of both the powder and stock solutions. Ensure they are protected from light and stored at the recommended temperatures. 2. Prepare fresh stock solutions from a new batch of the compound. 3. Perform a quality control check of the compound using an appropriate analytical method like HPLC.
Precipitate forms in the experimental medium. 1. The concentration of this compound exceeds its solubility in the aqueous medium. 2. Interaction with components of the medium. 3. Degradation of the compound.1. Lower the final concentration of this compound. 2. Increase the concentration of the organic solvent in the final dilution (ensure the solvent concentration is not toxic to the cells). 3. Filter the final solution through a sterile 0.22 µm filter before adding to the cell culture.
Observed color change in the stock solution. Oxidation or photodegradation of the compound.1. Discard the solution. 2. Prepare fresh stock solutions and store them in amber vials or foil-wrapped tubes. 3. Consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Difficulty dissolving the compound. Low solubility in the chosen solvent.1. Gently warm the solution to aid dissolution.[2] 2. Try a different solvent system. 3. Use sonication to help dissolve the compound.

Data on Degradation

While specific quantitative data on the degradation kinetics of this compound is limited, studies on the related compound, promethazine hydrochloride, provide valuable insights into its stability under various stress conditions. The degradation of phenothiazine derivatives is often influenced by pH, light, and oxidative conditions.

Table 1: Summary of Forced Degradation Conditions and Potential Outcomes for Phenothiazine Derivatives

Stress Condition Typical Reagents and Conditions Potential Degradation Products Analytical Method for Detection
Acidic Hydrolysis 0.1 M HCl, heat (e.g., 60-80°C)Hydrolyzed side chain productsHPLC-UV, LC-MS
Alkaline Hydrolysis 0.1 M NaOH, heat (e.g., 60-80°C)Formation of sulfoxide and other oxidation productsHPLC-UV, LC-MS
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedPromethazine sulfoxide and other oxidized derivativesHPLC-UV, LC-MS
Thermal Degradation Dry heat (e.g., 105°C) or in solution at elevated temperaturesVarious degradation productsHPLC-UV, GC-MS
Photodegradation Exposure to UV and/or visible light (e.g., ICH Q1B guidelines)Colored degradation products, polymersHPLC-UV, Spectrophotometry

Note: This table is based on general forced degradation studies for phenothiazine derivatives and should be adapted for specific studies on this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on a calibrated balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO or EtOH to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay with this compound
  • Materials:

    • Cultured cells in appropriate growth medium

    • This compound stock solution

    • Sterile, multi-well plates (e.g., 96-well)

    • Phosphate-buffered saline (PBS)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

    • Plate reader

  • Procedure:

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • The next day, prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, assess the cellular response using a suitable assay (e.g., for cell viability, apoptosis, or a specific signaling pathway).

    • Read the results using a plate reader at the appropriate wavelength.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway affected by this compound and a general experimental workflow for studying its effects.

G Potential Signaling Pathway of this compound Dioxopromethazine Dioxopromethazine hydrochloride H1R Histamine H1 Receptor Dioxopromethazine->H1R Antagonist Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Response) Ca_release->Cellular_Response PKC_activation->Cellular_Response G Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare Dioxopromethazine Stock Solution Serial_Dilution Prepare Serial Dilutions Stock_Prep->Serial_Dilution Cell_Culture Culture and Seed Cells Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Cellular Assay (e.g., Viability, Signaling) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis

References

Refinement of Dioxopromethazine hydrochloride synthesis protocols for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Dioxopromethazine hydrochloride synthesis protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is Promethazine. The synthesis primarily involves the oxidation of the sulfur atom in the phenothiazine ring of Promethazine to a sulfone (S,S-dioxide).

Q2: What are the key reaction steps in the synthesis of this compound from Promethazine?

A2: The synthesis can be broadly divided into two key steps:

  • Oxidation: The sulfur atom of the Promethazine core is oxidized to form Dioxopromethazine (the free base).

  • Salt Formation: The resulting Dioxopromethazine free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q3: What oxidizing agents are typically used for the conversion of Promethazine to Dioxopromethazine?

A3: Several oxidizing agents can be employed. Hydrogen peroxide is a common and effective choice.[1] Other methods include the use of oxygen with a catalyst, such as palladium acetate.[2]

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the Promethazine spot and the appearance of the Dioxopromethazine spot indicate the progression of the reaction.

Q5: What is the typical yield for the synthesis of this compound?

A5: Reported yields can vary depending on the specific protocol and reaction conditions. Some modified methods using hydrogen peroxide claim quantitative yields.[1] A green chemistry approach using oxygen and a palladium catalyst has reported yields as high as 96%.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Dioxopromethazine Incomplete oxidation of Promethazine.- Increase the reaction time or temperature (monitor carefully to avoid side reactions).- Increase the molar ratio of the oxidizing agent.- Ensure the purity of the starting Promethazine.
Degradation of the product.- Control the reaction temperature to avoid overheating.- Minimize exposure to light, as phenothiazines can be light-sensitive.
Inefficient extraction of the product.- Ensure the pH is appropriately adjusted during the workup to maximize the recovery of the free base in the organic layer.- Perform multiple extractions with the organic solvent.
Formation of Side Products Over-oxidation or side reactions.- Use a milder oxidizing agent or control the stoichiometry of the strong oxidizing agent more carefully.- Optimize the reaction temperature and time. Common oxidation byproducts can include promethazine 5-oxide.[3][4]
Impurities in the starting material.- Recrystallize or purify the starting Promethazine before use.
Difficulty in Product Purification Presence of unreacted starting material.- Optimize the reaction conditions for complete conversion.- Utilize column chromatography for separation.
Presence of polar impurities.- Wash the organic layer with brine during the workup to remove water-soluble impurities.- Recrystallize the final product from a suitable solvent system.
Product Discoloration Oxidation or degradation upon exposure to air and light.- Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants during storage if necessary.

Data Presentation

Table 1: Comparison of Reported Yields for Dioxopromethazine Synthesis

Oxidizing Agent Catalyst Solvent Reported Yield Reference
Hydrogen PeroxideNoneNot specifiedQuantitative[1]
OxygenPalladium AcetateTolueneUp to 96%[2]

Experimental Protocols

Protocol 1: Oxidation of Promethazine using Hydrogen Peroxide

This protocol is based on a modified and improved method for the synthesis of phenothiazine-5,5-dioxide derivatives.[1]

  • Dissolution: Dissolve Promethazine hydrochloride in an appropriate solvent (e.g., glacial acetic acid).

  • Oxidation: Add a stoichiometric excess of hydrogen peroxide (e.g., 30% solution) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the excess hydrogen peroxide by adding a reducing agent, such as sodium metabisulfite solution.

  • Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the Dioxopromethazine free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude Dioxopromethazine free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate this compound.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum. Recrystallize if necessary to achieve higher purity.

Protocol 2: Green Synthesis via Palladium-Catalyzed Oxidation

This protocol is adapted from a green process for the oxidation of Promethazine.[2]

  • Reaction Setup: In a reaction vessel, combine Promethazine, a catalytic amount of palladium acetate, a phosphine ligand (e.g., triphenylphosphine), and an anhydrous base (e.g., anhydrous sodium carbonate) in an anhydrous solvent such as toluene.

  • Oxidation: Bubble oxygen gas through the reaction mixture at a controlled flow rate while heating to 60-85°C.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of Promethazine.

  • Workup: After the reaction is complete, cool the mixture and extract the product with a suitable solvent.

  • Purification of Free Base: Dry the organic extracts and evaporate the solvent to obtain the crude Dioxopromethazine.

  • Salt Formation: Convert the free base to the hydrochloride salt as described in Protocol 1.

Visualizations

Synthesis_Pathway Promethazine Promethazine Oxidation Oxidation (e.g., H2O2 or O2/Pd(OAc)2) Promethazine->Oxidation Dioxopromethazine_base Dioxopromethazine (Free Base) Oxidation->Dioxopromethazine_base Salt_Formation Salt Formation (HCl) Dioxopromethazine_base->Salt_Formation Dioxopromethazine_HCl This compound Salt_Formation->Dioxopromethazine_HCl

Caption: Synthesis pathway of this compound from Promethazine.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Increase oxidant molar ratio Incomplete->Optimize_Conditions Yes Side_Products Side Products Observed? Incomplete->Side_Products No Check_Purity Check Starting Material Purity Optimize_Conditions->Check_Purity Check_Purity->Start Pure Purify_Starting_Material Purify Starting Material Check_Purity->Purify_Starting_Material Impure Purify_Starting_Material->Start Adjust_Oxidant Adjust Oxidizing Agent/ Stoichiometry Side_Products->Adjust_Oxidant Yes Purification_Issue Purification Issues Side_Products->Purification_Issue No Adjust_Oxidant->Start Recrystallize Recrystallize Final Product Purification_Issue->Recrystallize Column_Chromatography Consider Column Chromatography Purification_Issue->Column_Chromatography End Improved Yield/Purity Recrystallize->End Column_Chromatography->End

Caption: Troubleshooting workflow for this compound synthesis.

Purification_Flowchart Start Crude Dioxopromethazine (Free Base) Dissolve Dissolve in Organic Solvent Start->Dissolve Wash Wash with Water/Brine Dissolve->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Base Crude Dioxopromethazine Base Evaporate->Crude_Base Dissolve_for_Salt Dissolve in Solvent (e.g., Isopropanol) Crude_Base->Dissolve_for_Salt Add_HCl Add HCl Solution Dissolve_for_Salt->Add_HCl Precipitate Precipitation of HCl Salt Add_HCl->Precipitate Filter Filter and Wash with Cold Solvent Precipitate->Filter Dry_Final Dry Under Vacuum Filter->Dry_Final Final_Product Pure Dioxopromethazine HCl Dry_Final->Final_Product

Caption: Purification flowchart for this compound.

References

Validation & Comparative

Comparative Guide to a Validated HPLC Method for Dioxopromethazine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dioxopromethazine hydrochloride. Due to a scarcity of publicly available, fully validated alternative HPLC methods for this specific analyte, this document focuses on a comprehensive presentation of a peer-reviewed method and discusses its performance in the context of established validation parameters.

Introduction to this compound Analysis

This compound is a phenothiazine derivative with antihistaminic properties. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. HPLC is a widely used technique for this type of analysis due to its high resolution, sensitivity, and specificity. Method validation is a critical process that ensures the reliability and reproducibility of analytical data.

High-Performance Liquid Chromatography (HPLC) Method for this compound

A validated HPLC method has been reported for the simultaneous determination of this compound and phenylephrine in ophthalmic solutions[1][2][3]. The experimental details and performance characteristics of this method are outlined below.

Experimental Protocol

A rapid HPLC method has been developed for the determination of dioxopromethazine and phenylephrine in eye drops[1]. The sample preparation involves a 1:50 dilution of the eye drops with water prior to injection into the HPLC system[1].

Chromatographic Conditions:

ParameterSpecification
Stationary Phase Modified C18 column (optimized for basic compounds)
Mobile Phase Methanol / 1.5 mM Phosphoric Acid (60/40 v/v), pH 3.02
Flow Rate 2 mL/min
Injection Volume 20 µL
Detection UV at 275 nm
Sample Preparation Eye drops diluted 1:50 with water

Source:[1][2][3]

Method Validation

The referenced method was validated according to established procedures for chromatographic systems and methods[1]. While the complete quantitative validation data is not available in the referenced abstracts, a properly validated method would have been tested for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Another study focused on the uncertainty evaluation for the determination of illegally added this compound in health food by HPLC[4]. This study established a mathematical model to analyze and quantify the sources of measurement uncertainty, which is a key component of method validation and quality assurance[4].

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound as described in the referenced method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Ophthalmic Solution Sample Dilution Dilute 1:50 with Water Sample->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Injection Inject 20 µL Prepared_Sample->Injection Separation C18 Column Methanol/Phosphoric Acid (60/40) 2 mL/min Injection->Separation Detection UV Detection at 275 nm Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of Dioxopromethazine HCl Chromatogram->Quantification Result Final Result Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this guide provides a validated approach for the quantification of this compound in ophthalmic solutions. While a direct comparison with alternative HPLC methods is limited by the available literature, the presented method utilizes standard and accessible HPLC technology. For researchers and drug development professionals, this method serves as a strong starting point for the analysis of this compound. It is recommended that any implementation of this method in a new laboratory setting undergo a thorough internal validation to ensure its suitability for the intended application.

References

A Comparative Efficacy Analysis: Dioxopromethazine Hydrochloride vs. Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of Dioxopromethazine hydrochloride and its parent compound, promethazine. Both are phenothiazine derivatives with antihistaminic properties, but a thorough understanding of their relative performance is crucial for informed research and development. This document synthesizes available data on their mechanisms of action, clinical applications, and presents relevant experimental protocols for their evaluation.

Executive Summary

Comparative Data

General Properties
FeatureThis compoundPromethazine
Chemical Class Phenothiazine derivativePhenothiazine derivative
Relationship Metabolite of Promethazine (Promethazine Sulfone)[8]Parent compound
Primary Mechanism H1 receptor antagonist[6]H1 receptor antagonist[4][5]
Other Mechanisms Likely shares anticholinergic and other receptor activities with promethazineAntagonist at muscarinic, dopaminergic, alpha-adrenergic, and NMDA receptors[4][5]
Primary Indications Pruritus, Urticaria[6][7]Allergic conditions (including urticaria and pruritus), nausea/vomiting, motion sickness, sedation[1][3]
Administration Oral, Topical[9]Oral, rectal, intramuscular, intravenous[3][4]
H1 Receptor Binding Affinity

The affinity of a drug for the H1 receptor is a key indicator of its antihistaminic potency.

CompoundH1 Receptor Binding Affinity (Ki)Reference
This compound Data not publicly available. However, clinical use for urticaria and pruritus suggests significant H1 receptor antagonism.[6][7]-
Promethazine ~0.33 nM (pKi 9.48)[10]
Promethazine 1.4 nM[4]

Lower Ki values indicate higher binding affinity.

Clinical Efficacy in Urticaria

While direct comparative data is lacking, the following table summarizes the established use of both compounds for urticaria.

CompoundEvidence of Efficacy in Urticaria
This compound Approved indication in some countries; a 1970 clinical trial reported its use in hospitalized patients with skin diseases, including urticaria.[6][7]
Promethazine FDA-approved for uncomplicated skin manifestations of urticaria and angioedema.[1] Numerous clinical studies and real-world data support its efficacy.[11][12][13][14][15]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Antagonism Signaling Pathway

The binding of histamine to the H1 receptor activates downstream signaling cascades that lead to the symptoms of an allergic reaction. Both this compound and promethazine act as antagonists at this receptor, blocking the effects of histamine.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_11 Gq/11 H1R->Gq_11 Activates Drug Dioxopromethazine HCl or Promethazine Drug->H1R Blocks PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Allergic_Symptoms Allergic Symptoms (e.g., Pruritus, Wheal) NFkB->Allergic_Symptoms Leads to

Caption: H1 Receptor Antagonism by Dioxopromethazine and Promethazine.

Comparative Efficacy Experimental Workflow

A logical workflow to directly compare the efficacy of this compound and promethazine would involve a series of in vitro and in vivo studies, culminating in clinical trials.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Evaluation InVitro In Vitro Assays InVivo In Vivo Animal Models InVitro->InVivo InVitro_Details Receptor Binding Assays (H1, M, D2) Histamine Release Assays InVitro->InVitro_Details Tox Toxicology Studies InVivo->Tox InVivo_Details Histamine-induced Wheal & Flare (Guinea Pig) Allergen Challenge Models InVivo->InVivo_Details PhaseI Phase I (Safety & PK) Tox->PhaseI PhaseII Phase II (Dose-Ranging & Efficacy) PhaseI->PhaseII PhaseIII Phase III (Comparative Efficacy vs. Promethazine) PhaseII->PhaseIII PhaseIII_Details Randomized, Double-Blind Trial Primary Endpoint: Urticaria Activity Score (UAS7) PhaseIII->PhaseIII_Details

Caption: Workflow for Comparative Efficacy Assessment.

Detailed Experimental Protocols

In Vitro H1 Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of this compound and promethazine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Human H1 receptor-expressing cell lines (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Radioligand Binding: A constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) is incubated with the prepared cell membranes.

  • Competitive Binding: Increasing concentrations of the unlabeled test compounds (this compound and promethazine) are added to the incubation mixture to compete with the radioligand for binding to the H1 receptors.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Histamine-Induced Wheal and Flare Model in Guinea Pigs

Objective: To assess and compare the in vivo antihistaminic potency and duration of action of this compound and promethazine.

Methodology:

  • Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Animals are randomly assigned to groups and treated orally or intraperitoneally with either vehicle (control), this compound, or promethazine at various doses.

  • Histamine Challenge: At specific time points after drug administration (e.g., 1, 4, 8, and 24 hours), the animals are anesthetized, and their dorsal skin is shaved. Intradermal injections of a fixed concentration of histamine are administered at multiple sites.

  • Wheal and Flare Measurement: After a set time (e.g., 30 minutes) following the histamine challenge, the diameter of the wheal (edema) and the flare (erythema) at each injection site are measured. The area of the wheal and flare is then calculated.

  • Data Analysis: The percentage inhibition of the wheal and flare response by each drug at each dose and time point is calculated relative to the vehicle control group. ED50 values (the dose required to produce 50% of the maximal effect) can be determined to compare the potency of the two compounds.

Conclusion

Both this compound and promethazine are effective H1 receptor antagonists with clinical utility in treating allergic conditions like urticaria and pruritus. Promethazine's efficacy is well-documented with quantitative data available for its high H1 receptor affinity. While direct comparative efficacy data for this compound is limited, its established clinical use and its relationship as a metabolite of promethazine strongly suggest its therapeutic effectiveness. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profiles of these two compounds. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which would be of significant value to the scientific and drug development communities.

References

Cross-Validation of Dioxopromethazine Hydrochloride Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of analytical methodologies for the quantification of Dioxopromethazine hydrochloride, presenting comparative performance data from various laboratory studies to guide researchers in selecting the most suitable assay for their specific needs. This guide addresses the critical parameters of accuracy, precision, linearity, and sensitivity across different analytical techniques.

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This compound, a phenothiazine derivative with antihistaminic and antitussive properties, requires precise and accurate analytical methods for its determination in various formulations. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, two commonly employed techniques for the assay of this compound.

While a formal inter-laboratory cross-validation study for this compound assays has not been identified in the published literature, this guide synthesizes data from multiple independent validation studies. By presenting the performance characteristics reported by different research groups, this document serves as a valuable resource for comparing the efficacy and reliability of these methods, offering a proxy for a direct cross-laboratory comparison.

Comparative Analysis of Assay Performance

The selection of an analytical method is contingent on its intended application, considering factors such as the sample matrix, required sensitivity, and the desired level of accuracy and precision. The following table summarizes the quantitative performance data for HPLC and UV-Vis spectrophotometric assays for this compound and its closely related analogue, Promethazine hydrochloride, as reported in various studies. This comparative data allows for an informed decision-making process for researchers and drug development professionals.

Method Laboratory/Study Linearity Range Correlation Coefficient (r²) Accuracy/Recovery (%) Precision (RSD %) LOD LOQ Citation
HPLC Hudecová et al. (2002)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
HPLC Kakadiya et al.2-10 µg/mL (Promethazine HCl)Not Specified99.00-100.331.55-1.71 (Interday)0.32 µg/mL0.98 µg/mL
HPLC Thumma et al. (2008)Not SpecifiedNot SpecifiedValidatedValidatedValidatedValidated[3]
UV-Vis Ahmed, N. R.2-28 µg/mL (Promethazine HCl)Not Specified100 ± 0.98< 20.0147 µg/mL0.0486 µg/mL[4]
UV-Vis Anonymous10-80 µg/mL (Promethazine HCl)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
UV-Vis Chen et al.6.23 x 10⁻⁸ - 1.56 x 10⁻⁵ mol L⁻¹ (Promethazine HCl)Not SpecifiedValidatedNot Specified9.32 x 10⁻¹⁰ mol L⁻¹Not Specified[6]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical assays. Below are the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method for Dioxopromethazine and Phenylephrine in Eye Drops[1][2]
  • Stationary Phase: Modified C18 column optimized for basic compounds.

  • Mobile Phase: Methanol/1.5 mM phosphoric acid (60/40 v/v), pH 3.02.

  • Flow Rate: 2 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 275 nm.

  • Sample Preparation: Eye drops diluted 1:50 with water prior to analysis.

High-Performance Liquid Chromatography (HPLC) Method for Promethazine Hydrochloride and Paracetamol[3]
  • Column: Hyperchrom ODS-BP (4.6 mm X 250 mm, 5 µm).

  • Mobile Phase: Methanol: Water with 1% Triethylamine (TEA) in the ratio of 30:70 v/v.

  • Flow Rate: 1 mL/min.

  • Detection: 250 nm.

  • Retention Times: Promethazine hydrochloride - 3.10 min; Paracetamol - 1.72 min.

UV-Visible Spectrophotometric Method for Promethazine Hydrochloride[5]
  • Principle: Based on the oxidation of Promethazine hydrochloride by sodium hypochlorite in a sulfuric acid medium, forming a pinkish-red colored product.

  • Wavelength of Maximum Absorption (λmax): 518 nm.

  • Reagents:

    • Promethazine hydrochloride stock solution (1000 ppm): 0.1 g dissolved in 100 mL distilled water.

    • Standard solution (100 ppm): 10 mL of stock solution diluted to 100 mL with distilled water.

    • Sodium hypochlorite solution (0.1%): 1.25 mL of 8% sodium hypochlorite diluted to 100 mL with distilled water.

    • Sulfuric acid (1M).

  • Procedure: A suitable aliquot of the standard solution is reacted with sodium hypochlorite in the presence of sulfuric acid, and the absorbance is measured at 518 nm.

UV-Visible Spectrophotometric Method for Promethazine Hydrochloride via Oxidation[6]
  • Principle: Oxidation of Promethazine hydrochloride with acidic potassium permanganate to liberate formaldehyde, which reacts with acetylacetone in the presence of ammonium acetate to form a yellow colored chromogen.

  • Wavelength of Maximum Absorption (λmax): 412 nm.

  • Sample Preparation:

    • Promethazine hydrochloride (50.0 mg) is dissolved in dilute hydrochloric acid (5.0 mL) and diluted to 100 mL with water.

  • Assay Procedure:

    • An aliquot of the sample solution is mixed with sulfuric acid and potassium permanganate solution.

    • The reaction mixture is incubated at 37°C for 3 minutes.

    • A reagent solution (containing acetylacetone and ammonium acetate) is added, and the mixture is further incubated at 37°C for 30 minutes.

    • The volume is adjusted with water, and the absorbance is measured at 412 nm against a reagent blank.

Conceptual Workflow for Inter-Laboratory Cross-Validation

To ensure the robustness and transferability of an analytical method, an inter-laboratory cross-validation study is the gold standard. Although specific data for this compound is unavailable, the following diagram illustrates a generalized workflow for such a study, based on established guidelines for method validation.[7] This workflow provides a logical framework for researchers planning to conduct similar studies.

G Conceptual Workflow for Inter-Laboratory Validation cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Analysis and Reporting A Define Analytical Method and Scope B Develop Standardized Validation Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Samples C->D E Lab 1: Method Implementation and Validation D->E Sample Distribution F Lab 2: Method Implementation and Validation D->F Sample Distribution G Lab n: Method Implementation and Validation D->G Sample Distribution H Centralized Data Collection E->H Results Submission F->H Results Submission G->H Results Submission I Statistical Analysis (e.g., ANOVA, Cochran's Test) H->I J Evaluation of Repeatability and Reproducibility I->J K Final Validation Report J->K

Caption: A flowchart illustrating the key phases of a typical inter-laboratory validation study.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound will depend on the specific requirements of the study. HPLC methods generally offer higher specificity and are suitable for complex matrices, such as eye drops, where separation from other active ingredients or excipients is necessary. UV-Vis spectrophotometric methods, while potentially less specific, can be simpler, more cost-effective, and suitable for the analysis of the pure substance or simple formulations.

The data presented in this guide, compiled from various independent studies, provides a valuable baseline for comparing the performance of these analytical techniques. For regulatory submissions or in-depth quality control, a comprehensive, single-laboratory validation followed by a robust inter-laboratory comparison is recommended to establish the method's ruggedness and transferability. Researchers are encouraged to consult the original publications for more detailed information on the specific validation parameters and experimental conditions.

References

A Comparative Analysis of the Antihistaminic Activity of Dioxopromethazine Hydrochloride and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antihistaminic activity of Dioxopromethazine hydrochloride alongside other prominent phenothiazine derivatives: promethazine, chlorpromazine, and thioridazine. The information presented is intended to support research and development efforts in the field of antihistamines by offering a structured comparison based on available experimental data.

Introduction to Phenothiazines and Antihistaminic Activity

Phenothiazines are a class of neuropsychiatric drugs that, in addition to their primary applications, often exhibit significant antihistaminic properties. This is due to their structural capacity to act as antagonists at the histamine H1 receptor. By blocking this receptor, they inhibit the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses. This compound is a phenothiazine derivative recognized for its antihistaminic effects, positioning it as a compound of interest for allergic conditions.

Quantitative Comparison of H1 Receptor Antagonism

The primary mechanism of antihistaminic action for these compounds is the competitive antagonism of the histamine H1 receptor. The binding affinity of a drug to this receptor is a key indicator of its potential potency. This affinity is commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

CompoundH1 Receptor Binding Affinity (Ki) [nM]Reference
Promethazine 0.33 - 1.4[1]
Chlorpromazine 11[2]
Thioridazine 10[2]
This compound Data not available

Note: The range for Promethazine reflects data from different studies.

Experimental Protocols

To ensure a comprehensive understanding of the data, this section outlines the methodologies for key experiments used to evaluate antihistaminic activity.

Histamine H1 Receptor Radioligand Binding Assay

This in vitro assay directly measures the affinity of a compound for the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Principle: This assay is based on the principle of competitive binding. A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine) is incubated with a source of H1 receptors (e.g., cell membranes from tissues or cell lines expressing the receptor). The test compound is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing the histamine H1 receptor.

  • Radioligand: [³H]-mepyramine or other suitable H1 receptor antagonist radioligand.

  • Test Compounds: this compound and other phenothiazines.

  • Incubation Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the H1 receptors.

  • Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled H1 antagonist).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay assesses the ability of a compound to protect against histamine-induced bronchospasm, a key feature of allergic asthma.

Objective: To evaluate the in vivo antihistaminic efficacy of a test compound by measuring its ability to inhibit histamine-induced bronchoconstriction.

Principle: Guinea pigs are highly sensitive to histamine, which causes severe bronchoconstriction when administered. The protective effect of a pre-administered antihistamine can be quantified by measuring the delay in the onset of bronchospasm or the reduction in its severity.

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Histamine Aerosol: A solution of histamine dihydrochloride in saline.

  • Test Compounds: this compound and other phenothiazines.

  • Aerosol Generation System: A nebulizer connected to an air pump.

  • Exposure Chamber: A transparent chamber to house the animal during aerosol exposure.

  • Observation: A method to assess the onset of bronchoconstriction (e.g., visual observation of pre-convulsive dyspnea, measurement of respiratory parameters).

Procedure:

  • Animal Preparation: Acclimatize the guinea pigs to the laboratory conditions.

  • Drug Administration: Administer the test compound or vehicle (control) to the animals via a suitable route (e.g., intraperitoneal, oral) at a specific time before the histamine challenge.

  • Histamine Challenge: Place the animal in the exposure chamber and expose it to a continuous aerosol of histamine solution.

  • Observation and Measurement: Continuously observe the animal and record the time to the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction. Alternatively, more sophisticated methods can be used to measure changes in respiratory function, such as tidal volume and respiratory rate.

  • Data Analysis: Compare the time to PCD in the drug-treated groups with the control group. A significant increase in the time to PCD indicates a protective effect of the compound. The dose of the drug that provides 50% protection (ED50) can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below using Graphviz (DOT language).

G Histamine H1 Receptor Signaling Pathway and Antagonism cluster_0 Histamine Action cluster_1 Phenothiazine Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Cellular_Response PKC->Cellular_Response Phenothiazine Phenothiazine Antagonist (e.g., Dioxopromethazine) Phenothiazine->H1R Competitively Blocks

Caption: Histamine H1 Receptor Signaling and Phenothiazine Antagonism.

G Experimental Workflow: Histamine H1 Receptor Binding Assay cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor_Prep Prepare Receptor Membranes (from cells/tissues) Incubation Incubate: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]-mepyramine) Ligand_Prep->Incubation Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Counting->Analysis IC50_Calc Determine IC50 Analysis->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

References

A Head-to-Head Comparison of Dioxopromethazine Hydrochloride and Other H1 Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Dioxopromethazine hydrochloride in the context of first and second-generation H1 receptor antagonists, supported by comparative data and detailed experimental protocols.

This compound, a phenothiazine derivative and a metabolite of promethazine, is classified as a first-generation H1 receptor antagonist.[1][2] Like its parent compound, it exhibits antihistaminic, sedative, and anticholinergic properties.[1] This guide provides a comprehensive head-to-head comparison of this compound with other prominent first and second-generation H1 receptor antagonists, focusing on their receptor binding affinities, anticholinergic effects, and sedative properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the pharmacological landscape of H1 antagonists.

Performance Comparison: A Data-Driven Overview

Table 1: H1 Receptor Binding Affinity of Selected H1 Antagonists

Receptor binding affinity (Ki) is a measure of how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity. The data presented below was obtained from various in vitro radioligand binding assays.

CompoundGenerationH1 Receptor Binding Affinity (Ki, nM)
Promethazine First1.4[3]
Diphenhydramine FirstData not consistently reported as Ki, but known to be potent
Chlorpheniramine First2.67 - 4.81 (for dexchlorpheniramine)[4]
This compound First Not Available
Cetirizine Second6[5]
Levocetirizine Second2[5]
Loratadine Second16[5], 20-37[6]
Desloratadine Second0.4[5]
Fexofenadine Second10[5][7]
Table 2: Anticholinergic Activity of Selected H1 Antagonists

Anticholinergic activity is a common characteristic of first-generation H1 antagonists and contributes to side effects such as dry mouth and blurred vision. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency.

CompoundGenerationAnticholinergic Activity (pA2 value)
Promethazine FirstHigh (Ranked higher than diphenhydramine and chlorpheniramine)[8]
Diphenhydramine FirstModerate[8]
Chlorpheniramine FirstLow to Moderate[8]
This compound First Not Available (Expected to be similar to Promethazine)
Cetirizine SecondInactive[8]
Fexofenadine SecondInactive[8]
Loratadine SecondLow[8]
Desloratadine SecondModerate[8]
Table 3: Sedative Properties of Selected H1 Antagonists

Sedation is a hallmark side effect of first-generation H1 antagonists due to their ability to cross the blood-brain barrier. Brain H1 receptor occupancy, measured by Positron Emission Tomography (PET), correlates with sedative effects.

CompoundGenerationBrain H1 Receptor Occupancy (%)Subjective Sedation
Diphenhydramine First~50%High
Promethazine FirstHigh (Expected to be similar to Diphenhydramine)High
This compound First Not Available (Expected to be High) High [1]
Cetirizine Second12.6% (at 10mg)[9]Low to Moderate
Loratadine Second~10-20%Low
Fexofenadine Second<10%Very Low

Experimental Protocols: Methodologies for Comparative Analysis

To ensure a thorough understanding of the data presented, this section outlines the detailed methodologies for key experiments used to characterize and compare H1 receptor antagonists.

H1 Receptor Binding Assay (Competitive Radioligand Binding)

This in vitro assay determines the binding affinity of a test compound to the H1 receptor.

Objective: To determine the Ki of a test compound for the H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor.

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test compounds (e.g., this compound, other H1 antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the human H1 receptor.

  • Incubation: In a 96-well plate, incubate a fixed concentration of [³H]-mepyramine with varying concentrations of the unlabeled test compound and the cell membrane preparation.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-mepyramine against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubate at 25°C for 60 min Membranes->Incubation Radioligand [³H]-mepyramine Radioligand->Incubation TestCompound Test Compound (e.g., Dioxopromethazine) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Fig. 1: Experimental workflow for a competitive radioligand binding assay.
Histamine-Induced Wheal and Flare Test

This in vivo human model assesses the antihistaminic effect of a drug by measuring the suppression of the skin's reaction to histamine.

Objective: To evaluate the in vivo efficacy of an H1 antagonist in suppressing histamine-induced skin reactions.

Materials:

  • Histamine solution (e.g., 1 mg/mL).

  • Saline solution (negative control).

  • Test drug (e.g., oral tablet of this compound or other antihistamine).

  • Placebo control.

  • Skin prick lancets.

  • Ruler or caliper for measurement.

Procedure:

  • Baseline Measurement: On the forearm of a healthy volunteer, perform a skin prick test with histamine and saline. After 15 minutes, measure the diameter of the wheal (raised bump) and flare (redness).

  • Drug Administration: Administer a single oral dose of the test drug or placebo to the volunteers in a double-blind, crossover design.

  • Post-Dose Challenge: At specific time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), perform another series of histamine skin prick tests on a different area of the forearm.

  • Measurement: Measure the wheal and flare diameters at 15 minutes after each skin prick.

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to the baseline measurements. This provides information on the potency and duration of action of the antihistamine.

G cluster_baseline Baseline cluster_treatment Treatment cluster_postdose Post-Dose Assessment cluster_analysis Analysis BaselineTest Histamine Skin Prick Test BaselineMeasure Measure Wheal & Flare BaselineTest->BaselineMeasure DrugAdmin Administer Drug or Placebo BaselineMeasure->DrugAdmin PostDoseTest Repeat Skin Prick Test at Time Intervals DrugAdmin->PostDoseTest PostDoseMeasure Measure Wheal & Flare PostDoseTest->PostDoseMeasure Analysis Calculate % Inhibition PostDoseMeasure->Analysis

Fig. 2: Workflow for the histamine-induced wheal and flare test.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the H1 receptor signaling pathway and the logical relationship between first and second-generation H1 antagonists.

H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. H1 antagonists act as inverse agonists, stabilizing the inactive conformation of the receptor and preventing this signaling cascade.

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Effects Physiological Effects (e.g., smooth muscle contraction, ↑ vascular permeability) Ca->Effects PKC->Effects Antagonist H1 Antagonist (e.g., Dioxopromethazine) Antagonist->H1R Blocks (Inverse Agonist)

Fig. 3: Simplified H1 receptor signaling pathway.
Logical Relationship of H1 Receptor Antagonists

This diagram illustrates the classification and key differentiating features of first and second-generation H1 receptor antagonists, placing this compound within this framework.

G cluster_first_gen First-Generation cluster_second_gen Second-Generation H1_Antagonists H1 Receptor Antagonists FirstGen e.g., Promethazine, Diphenhydramine, Chlorpheniramine, Dioxopromethazine H1_Antagonists->FirstGen SecondGen e.g., Cetirizine, Loratadine, Fexofenadine H1_Antagonists->SecondGen FirstGen_Props Properties: - Lipophilic - Cross Blood-Brain Barrier - Sedating - Anticholinergic Effects FirstGen->FirstGen_Props SecondGen_Props Properties: - Lipophobic - Do Not Readily Cross BBB - Non-Sedating (at standard doses) - Minimal Anticholinergic Effects SecondGen->SecondGen_Props

Fig. 4: Classification of H1 receptor antagonists.

Conclusion

This compound is a typical first-generation H1 receptor antagonist, and as such, is expected to share a similar pharmacological profile with other drugs in its class, including its parent compound, promethazine. This includes potent antihistaminic effects, but also significant sedative and anticholinergic properties. The lack of specific binding affinity data for Dioxopromethazine highlights an area for future research to enable a more precise quantitative comparison with other H1 antagonists. For drug development professionals, the trend has been towards the development of second-generation antihistamines, which offer a superior side-effect profile by minimizing central nervous system penetration. However, the study of first-generation compounds like Dioxopromethazine remains valuable for understanding structure-activity relationships and for specific therapeutic applications where its sedative or antiemetic properties may be of benefit.

References

Evaluating the Specificity of Dioxopromethazine Hydrochloride Binding to Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of Dioxopromethazine hydrochloride to its target receptors. As a first-generation phenothiazine antihistamine, this compound is primarily known for its antagonism of the histamine H1 receptor. However, like many first-generation antihistamines, it exhibits a broader receptor binding profile, which contributes to its therapeutic effects and side-effect profile. This document objectively compares its performance with more selective second-generation antihistamines, supported by experimental data, to aid in research and drug development.

Executive Summary

This compound, a derivative of promethazine, is a potent histamine H1 receptor antagonist.[1][2] Its clinical applications include the treatment of allergic conditions, nausea, vomiting, and motion sickness, and it also possesses sedative properties.[1] This broad range of effects is attributed to its interaction with multiple neurotransmitter receptors, including histaminic, dopaminergic, muscarinic, and serotonergic receptors. In contrast, second-generation antihistamines were developed to offer greater receptor selectivity, primarily targeting the peripheral H1 receptors, thereby reducing the incidence of central nervous system side effects like sedation. This guide presents a quantitative comparison of the receptor binding affinities of this compound (using its parent compound promethazine as a proxy) and selected second-generation antihistamines.

Data Presentation: Receptor Binding Affinity Comparison

The following table summarizes the in vitro binding affinities (Ki in nM) of promethazine (as a proxy for this compound) and representative second-generation antihistamines for various receptors. A lower Ki value indicates a higher binding affinity.

CompoundH1 Receptor (Ki, nM)D2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)
Promethazine 0.24 - 0.33 [3]100 [3]5.4 [3]22 [4]
Cetirizine 3 - 6 [5]No significant affinityNo significant affinityNo significant affinity
Loratadine 190 - 414 [6]No significant affinityNo significant affinityNo significant affinity
Fexofenadine 10 [7]No significant affinityNo significant affinityNo significant affinity

Note: Data for this compound is represented by its parent compound, Promethazine. The binding affinities of metabolites can differ from the parent drug.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay.

Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Histamine H1 receptor).

1. Materials and Reagents:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO-K1 cells transfected with the human H1 receptor).
  • Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to the target receptor (e.g., [3H]mepyramine for the H1 receptor).
  • Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., unlabeled mepyramine).
  • Assay Buffer: A buffer solution optimized for the binding of the radioligand to the receptor (e.g., 50 mM Tris-HCl, pH 7.4).
  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters (e.g., GF/C filters).
  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
  • Scintillation Fluid: A fluid that emits light when excited by radioactive particles.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
  • Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the radioligand, and either the assay buffer (for total binding), varying concentrations of the test compound, or a high concentration of the non-specific binding control.
  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Measurement of Radioactivity: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[8][9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H1 receptor signaling pathway and the general workflow of a radioligand binding assay.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Dioxopromethazine Dioxopromethazine HCl (Antagonist) Dioxopromethazine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding, Determine IC50 and Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

The available data indicates that this compound, represented by its parent compound promethazine, is a potent antagonist of the histamine H1 receptor. However, it also exhibits significant affinity for dopamine D2, serotonin 5-HT2A, and muscarinic M1 receptors. This multi-receptor activity explains its diverse pharmacological effects, including sedation and antiemetic properties, but also contributes to a broader side-effect profile compared to second-generation antihistamines.

In contrast, second-generation antihistamines such as Cetirizine, Loratadine, and Fexofenadine demonstrate high selectivity for the H1 receptor with negligible affinity for the other tested receptors. This enhanced specificity is a key factor in their improved safety profile, particularly the reduced incidence of sedation.

For researchers and drug development professionals, the choice between these classes of antihistamines will depend on the desired therapeutic outcome. While the broad spectrum of activity of this compound may be advantageous in certain clinical scenarios, the high specificity of second-generation antihistamines makes them a preferred choice when targeting histamine-mediated allergic responses with minimal off-target effects. This comparative guide underscores the importance of evaluating receptor binding specificity in the development and application of therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sedative effects of Dioxopromethazine hydrochloride and its parent compound, promethazine, a well-established first-generation antihistamine with significant sedative properties. Due to a lack of extensive publicly available data on this compound, this comparison draws upon the known pharmacological profile of promethazine and other phenothiazine derivatives to provide a framework for research and development.

Introduction to this compound and Related Compounds

This compound is a phenothiazine derivative and a metabolite of promethazine.[1][2] Like other drugs in this class, it is recognized for its antihistaminic, antiemetic, and anticholinergic properties, with a notable potential for sedative effects.[2][3] Promethazine, its parent compound, is widely used for its sedative and hypnotic effects in various clinical settings.[4][5][6][7] The sedative action of these compounds is primarily attributed to their antagonism of histamine H1 receptors in the central nervous system.[8][9] Additionally, their interaction with dopamine D2 and muscarinic acetylcholine receptors contributes to their overall pharmacological profile, including sedation and potential side effects.[8][10]

Comparative Sedative Effects: Quantitative Data

ParameterPromethazine HydrochlorideThis compoundOther Phenothiazine Derivatives (e.g., Chlorpromazine)
Sedative Potency (ED50) Data from specific, standardized sedative effect studies are limited.Not available.Varies depending on the specific compound; lower potency phenothiazines like chlorpromazine are highly sedating.[10]
Typical Adult Sedative Dose 25-50 mg orally at bedtime.[4][5][7]Not established.Varies; for example, chlorpromazine doses for sedation can be higher.[11]
Onset of Sedative Action Typically within 20 minutes of oral administration.[6]Not available.Variable.
Duration of Sedative Effect 4 to 6 hours, but may persist for up to 12 hours.[6]Not available.Variable.

Mechanism of Sedative Action: A Comparative Overview

The sedative effects of this compound and related phenothiazines are mediated through their interaction with multiple neurotransmitter systems in the central nervous system.

  • Histamine H1 Receptor Antagonism: This is considered the primary mechanism for the sedative effects of first-generation antihistamines like promethazine.[8] By blocking H1 receptors in the brain, these compounds inhibit the wakefulness-promoting effects of histamine.

  • Dopamine D2 Receptor Antagonism: Phenothiazines are also known to block D2 receptors, a mechanism shared with antipsychotic drugs.[10][12] This action can contribute to sedation and is also responsible for potential extrapyramidal side effects.

  • Muscarinic Acetylcholine Receptor Antagonism: Antagonism of muscarinic receptors contributes to the sedative and anticholinergic side effects (e.g., dry mouth, blurred vision) of these compounds.[8]

Experimental Protocols for a Comparative Sedation Study

To quantitatively compare the sedative effects of this compound and related compounds, standardized preclinical and clinical experimental protocols are necessary.

Preclinical Assessment in Animal Models

Objective: To determine and compare the sedative potency, onset, and duration of action of this compound, promethazine, and other relevant compounds in a rodent model.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.[13]

Experimental Groups:

  • Vehicle control (e.g., saline or appropriate solvent)

  • This compound (multiple dose levels)

  • Promethazine hydrochloride (multiple dose levels, as a positive control)

  • Other comparator compounds (e.g., Chlorpromazine, Diazepam)

Key Experiments:

  • Spontaneous Locomotor Activity Test:

    • Principle: Sedative compounds typically decrease spontaneous movement.[14]

    • Procedure: Individually house mice in automated locomotor activity chambers. After a habituation period, administer the test compound or vehicle via intraperitoneal (IP) injection. Record the total distance traveled, number of ambulatory movements, and rearing frequency over a specified period (e.g., 60 minutes).[13][14]

    • Data Analysis: Compare the locomotor activity of drug-treated groups to the vehicle control group. A significant reduction in activity indicates a sedative effect. Dose-response curves can be generated to determine the ED50 for locomotor suppression.

  • Loss of Righting Reflex (LORR) Assay:

    • Principle: This is a common measure of hypnotic or sedative-induced loss of consciousness in rodents.[15][16][17]

    • Procedure: Following drug administration, place the mouse gently on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a defined period (e.g., 30 seconds) is considered a positive LORR.[1][17]

    • Data Analysis: Record the percentage of animals in each group that exhibit LORR. The onset of LORR and the duration of LORR (time from loss to regaining of the righting reflex) should be measured.[18] This data can be used to compare the potency and duration of the hypnotic effects of the different compounds.

Clinical Assessment in Humans

Objective: To evaluate the sedative effects of this compound in human subjects.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers.

Interventions:

  • Placebo

  • This compound (single oral dose)

  • Promethazine hydrochloride (single oral dose, as an active comparator)

Key Assessments:

  • Subjective Sedation Scales:

    • Procedure: At regular intervals after drug administration, subjects will complete validated questionnaires to assess their level of sedation. Common scales include the Stanford Sleepiness Scale (SSS) and Visual Analog Scales (VAS) for sleepiness.

    • Data Analysis: Compare the mean sedation scores between treatment groups over time.

  • Objective Psychomotor Performance Tests:

    • Procedure: A battery of tests to measure cognitive and motor function will be administered at baseline and at various time points post-dosing. Examples include the Digit Symbol Substitution Test (DSST), Choice Reaction Time (CRT) tests, and tests of balance and coordination.

    • Data Analysis: Analyze changes from baseline in performance metrics for each treatment group to quantify the level of impairment.

  • Polysomnography (for hypnotic effects):

    • Procedure: For studies specifically investigating hypnotic properties, overnight polysomnography can be used to measure sleep architecture, including sleep latency, total sleep time, and the percentage of time spent in different sleep stages.

    • Data Analysis: Compare sleep parameters between treatment groups.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in the sedative and other effects of this compound and related phenothiazines.

G cluster_0 Experimental Workflow for Preclinical Sedation Assessment A Animal Acclimation & Baseline Measurement B Randomization to Treatment Groups A->B C Drug Administration (i.p.) B->C D Locomotor Activity Test C->D E Loss of Righting Reflex Assay C->E F Data Analysis (ED50, Onset, Duration) D->F E->F

Workflow for preclinical sedative assessment.

G cluster_1 Signaling Pathway of H1 Receptor Antagonism H Histamine H1R H1 Receptor H->H1R activates Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Wake Wakefulness Ca->Wake PKC->Wake Dioxo Dioxopromethazine HCl Dioxo->H1R antagonizes

Histamine H1 receptor antagonist signaling pathway.

G cluster_2 Signaling Pathway of D2 Receptor Antagonism Dopa Dopamine D2R D2 Receptor Dopa->D2R activates Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream Dioxo Dioxopromethazine HCl Dioxo->D2R antagonizes

Dopamine D2 receptor antagonist signaling pathway.

G cluster_3 Signaling Pathway of Muscarinic Receptor Antagonism ACh Acetylcholine MR Muscarinic Receptor (M1/M3/M5) ACh->MR activates Gq Gq Protein MR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Dioxo Dioxopromethazine HCl Dioxo->MR antagonizes

Muscarinic acetylcholine receptor antagonist signaling pathway.

Conclusion and Future Directions

This compound, as a metabolite of the widely used sedative antihistamine promethazine, holds potential as a sedative agent. However, a thorough comparative evaluation of its sedative profile is currently lacking in the scientific literature. The experimental protocols outlined in this guide provide a framework for future research to quantitatively assess its sedative efficacy and potency relative to promethazine and other relevant compounds. Such studies are crucial for understanding its therapeutic potential and safety profile for drug development professionals. Further investigation into its receptor binding affinities and functional activity at H1, D2, and muscarinic receptors will also provide a more complete picture of its pharmacological properties.

References

A Comparative Guide to [11C]Promethazine PET Probe for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation overview of the novel [11C]promethazine Positron Emission Tomography (PET) probe for in vivo imaging. Primarily investigated for its potential in imaging amyloid-beta (Aβ) plaques, a key hallmark of Alzheimer's disease, this document outlines the probe's performance characteristics, the experimental data supporting its validation, and a comparison with alternative PET probes used in neuroimaging. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroimaging.

Performance Characteristics of [11C]Promethazine

[11C]Promethazine has been synthesized and evaluated as a potential PET radioligand for the in vivo imaging of Aβ plaques.[1][2][3] The rationale stems from the parent compound, promethazine, an antihistamine with the ability to cross the blood-brain barrier and bind to amyloid plaques.[1][4] The validation studies have demonstrated its specificity for Aβ aggregates.[1][2][3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the validation studies of [11C]promethazine.

ParameterValueReference
Radiochemical Purity>95%[2][3][5]
Molar Activity48 TBq/mmol[2][3][5]
Specific Binding (Autoradiography)8-fold higher in Aβ+ tissue vs. blocked tissue[5]

Comparison with Alternative PET Probes

While [11C]promethazine shows promise for Aβ imaging, several other PET probes are established for different but related targets in neurodegenerative diseases, such as neuroinflammation and histamine H1 receptor occupancy. The choice of probe depends on the specific research or clinical question.

PET ProbePrimary TargetKey ApplicationReported Performance Metric(s)
[11C]Promethazine Amyloid-beta (Aβ) plaquesAlzheimer's DiseaseRadiochemical Purity: >95%; Molar Activity: 48 TBq/mmol[2][3][5]
[11C]Doxepin Histamine H1 ReceptorQuantifying antihistamine drug occupancy in the brainRadiochemical Yield: 47.0 ± 5.2%; Radiochemical Purity: >97.5%[6][7]
[11C]PBR28 / [11C]DPA-713 Translocator Protein (TSPO)Neuroinflammation (activated microglia)Sensitive to age-related and stroke-induced neuroinflammation[8][9]
[11C]MC1 Cyclooxygenase-2 (COX-2)NeuroinflammationSuccessfully quantifies COX-2 levels in the human brain[10][11]

Experimental Protocols

Radiosynthesis of [11C]Promethazine

The synthesis of [11C]promethazine involves the N-[11C]methylation of its precursor, normethylpromethazine.[7] The general scheme is as follows:

  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction.

  • [11C]Methyl Iodide Synthesis: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase synthesis module.

  • Radiolabeling: [11C]Methyl iodide is trapped in a solution containing the normethylpromethazine precursor in a suitable solvent (e.g., DMF). The reaction mixture is heated to facilitate the methylation reaction.

  • Purification: The resulting [11C]promethazine is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]

  • Formulation: The purified [11C]promethazine is formulated in a physiologically compatible solution for injection.

In Vitro Autoradiography

The specificity of [11C]promethazine for Aβ plaques was validated using in vitro autoradiography on human hippocampal tissue sections from diagnosed Alzheimer's disease patients.[1][3]

  • Tissue Preparation: Frozen human hippocampal samples are cryosectioned (8–10 μm thickness) and mounted on microscope slides.[1][3]

  • Incubation: The tissue sections are incubated with a solution containing [11C]promethazine.

  • Blocking Study: To determine non-specific binding, adjacent tissue sections are co-incubated with [11C]promethazine and a high concentration of non-radioactive ("cold") promethazine or an anti-Aβ antibody.[1][3]

  • Washing: The slides are washed to remove unbound radiotracer.

  • Imaging: The slides are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.

  • Quantification: The signal intensity in different regions is quantified and compared between the tracer-only and blocked conditions to determine specific binding.[5]

Visualizations

experimental_workflow cluster_synthesis Radiosynthesis cluster_validation In Vitro Validation 11CO2_prod [11C]CO2 Production 11CH3I_synth [11C]CH3I Synthesis 11CO2_prod->11CH3I_synth radiolabeling Radiolabeling of Precursor 11CH3I_synth->radiolabeling hplc HPLC Purification radiolabeling->hplc formulation Formulation hplc->formulation incubation Incubation with [11C]Promethazine formulation->incubation tissue_prep Tissue Preparation (Human Hippocampus) tissue_prep->incubation blocking Blocking with Cold Promethazine tissue_prep->blocking autoradiography Autoradiography incubation->autoradiography blocking->autoradiography quantification Quantification autoradiography->quantification

Caption: Experimental workflow for the synthesis and in vitro validation of [11C]promethazine.

signaling_pathway Probe [11C]Promethazine Target Amyloid-beta (Aβ) Plaques in Brain Tissue Probe->Target Binds to Detection PET Scanner Detection of Annihilation Photons Target->Detection Emits Positrons Image In Vivo Image of Aβ Plaque Distribution Detection->Image Generates

Caption: Simplified schematic of [11C]promethazine PET imaging for amyloid-beta plaques.

References

Safety Operating Guide

Navigating the Disposal of Dioxopromethazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of dioxopromethazine hydrochloride, a compound used in the pharmaceutical industry.[1] While specific disposal protocols for this compound are not extensively documented, the following procedures are based on general best practices for pharmaceutical waste management and data from the closely related compound, promethazine hydrochloride.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste is regulated by multiple agencies to protect public health and the environment.[2] In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, state regulations, which may be more stringent than federal laws, must also be followed.[2] Improper disposal, such as flushing down the drain, is no longer permissible for hazardous pharmaceutical waste under EPA regulations.[3]

Hazard Profile of Related Compounds

Safety data for promethazine hydrochloride, a related compound, indicates that it is harmful if swallowed and can cause serious eye damage and allergic skin reactions. Crucially, it is classified as toxic to aquatic life with long-lasting effects, highlighting the environmental hazard posed by improper disposal.[5][6] Due to these hazards, it is designated as an environmentally hazardous substance for transportation.

Table 1: Hazard Information for Promethazine Hydrochloride

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes serious eye damageSerious eye damage/eye irritation (Category 1)
May cause an allergic skin reactionSkin sensitization (Category 1)
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, Chronic (Category 2)

Source:[7][8]

Given the environmental toxicity of related compounds, this compound should be managed as a hazardous waste to prevent its release into the environment.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the material for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[9]

2. Waste Segregation:

  • Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

3. Container Management:

  • Use a container that is compatible with the chemical.

  • The container must be kept tightly closed when not in use.

  • Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".

4. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

5. Disposal:

  • The collected waste must be disposed of through an approved hazardous waste disposal facility.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical and hazardous chemical waste.[5]

6. Documentation:

  • Maintain accurate records of the amount of waste generated and its disposal date.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Dioxopromethazine Hydrochloride for Disposal assess_hazards Assess Hazards (Review SDS of related compounds) start->assess_hazards is_hazardous Is it Hazardous or Environmentally Damaging? assess_hazards->is_hazardous segregate Segregate as Hazardous Pharmaceutical Waste is_hazardous->segregate Yes non_hazardous Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous No label_container Use Designated, Labeled Hazardous Waste Container segregate->label_container store Store Securely in Designated Area label_container->store dispose Arrange for Pickup by Certified Hazardous Waste Vendor store->dispose end End: Disposal Complete and Documented dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioxopromethazine hydrochloride
Reactant of Route 2
Dioxopromethazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.